Z-360
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H36N4O5 |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
3-[[1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid |
InChI |
InChI=1S/C29H36N4O5/c1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37/h7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38) |
InChI Key |
VIJCCFFEBCOOIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4 |
Synonyms |
calcium bis((R)-(-)-3-(3-(5-cyclohexyl-1-(3,3-dimethyl-2-oxo-butyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo(b)(1,4)diazepin-3-yl)ureido)benzoate) Z-360 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (Z)-Endoxifen
To provide an in-depth technical guide on the mechanism of action of "Z-360," it is crucial to first correctly identify the compound, as initial research reveals ambiguity in this designation. The most prominent candidate appearing in scientific and clinical contexts is (Z)-endoxifen , a drug that has been administered at doses up to 360 mg/day in clinical trials. Another possibility is COMP360 , which is the investigational psilocybin product from COMPASS Pathways. This guide will proceed under the assumption that "this compound" refers to (Z)-endoxifen , given its association with the specific dosage and its development as a therapeutic agent. Should this not be the intended subject, subsequent clarification will be necessary.
This document provides a comprehensive overview of the molecular mechanism of (Z)-endoxifen, a potent and active metabolite of the selective estrogen receptor modulator (SERM), tamoxifen. It is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Estrogen Receptor Antagonism and Degradation
(Z)-endoxifen exerts its primary therapeutic effect through competitive antagonism of the estrogen receptor alpha (ERα). As a SERM, its primary mode of action is to bind to ERα, preventing the binding of its natural ligand, estradiol. This direct competition inhibits the transcriptional activity of the receptor, which is a key driver of proliferation in estrogen receptor-positive (ER+) breast cancers.
Beyond simple antagonism, (Z)-endoxifen has been shown to induce the degradation of the ERα protein. This dual mechanism of both blocking the receptor's function and reducing its cellular levels contributes to its potent anti-estrogenic effects.
Signaling Pathways Modulated by (Z)-Endoxifen
The binding of (Z)-endoxifen to ERα initiates a cascade of molecular events that disrupt the normal signaling pathways responsible for tumor growth in ER+ breast cancer.
-
Inhibition of Estrogen-Dependent Gene Transcription: By competitively binding to ERα, (Z)-endoxifen prevents the conformational changes in the receptor that are necessary for the recruitment of co-activators and the initiation of transcription of estrogen-responsive genes. These genes are critical for cell cycle progression and proliferation.
-
Induction of ERα Degradation: (Z)-endoxifen binding promotes the ubiquitination and subsequent proteasomal degradation of the ERα protein. This reduction in the total cellular pool of ERα further diminishes the capacity of cancer cells to respond to estrogenic stimuli.
The following diagram illustrates the core signaling pathway affected by (Z)-endoxifen.
Caption: Mechanism of (Z)-endoxifen action in an ER+ cancer cell.
Quantitative Data from Clinical and Preclinical Studies
The efficacy of (Z)-endoxifen has been demonstrated in various studies, with key quantitative data summarized below.
| Study/Trial | Population | Key Endpoint | Baseline Value | Post-treatment Value | Percentage Change | Reference |
| I-SPY 2 (Sub-Study) | Stage II/III ER+, HER2- Breast Cancer | Median Ki-67 Levels | 10.5% | 5% (at week 3) | -52.4% | [1] |
| I-SPY 2 (Sub-Study) | Stage II/III ER+, HER2- Breast Cancer | Median Functional Tumor Volume (MRI) | N/A | N/A | -77.7% | [1] |
| I-SPY 2 (Sub-Study) | Stage II/III ER+, HER2- Breast Cancer | Longest Tumor Diameter (MRI) | N/A | N/A | -36.8% | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
4.1. I-SPY 2 Endocrine Optimization Sub-Study Protocol
-
Objective: To evaluate the biological activity of low-dose (10 mg) (Z)-endoxifen monotherapy in women with stage II/III ER+, HER2- breast cancer.
-
Study Population: 20 women with newly diagnosed, operable invasive breast cancer.
-
Treatment Regimen: Patients received 10 mg of (Z)-endoxifen daily as a monotherapy.
-
Primary Endpoint: Completion of at least 75% of planned dosing.[1]
-
Biomarker Analysis:
-
Ki-67 Measurement: Core biopsies were taken at baseline and after 3 weeks of treatment. Ki-67 levels, a marker of cell proliferation, were assessed by immunohistochemistry (IHC). The percentage of Ki-67 positive cells was determined by counting at least 500 tumor cells.
-
Tumor Volume Assessment: Functional tumor volume was measured by magnetic resonance imaging (MRI) at baseline and prior to surgery.[1]
-
The following diagram outlines the experimental workflow for the I-SPY 2 sub-study.
Caption: Experimental workflow for the I-SPY 2 sub-study.
Safety and Tolerability
(Z)-endoxifen has demonstrated a favorable safety profile in clinical trials. In studies involving over 700 subjects, including healthy volunteers and breast cancer patients, doses up to 360 mg/day have been administered without the identification of a maximum tolerated dose.[1] In the I-SPY 2 sub-study, 95% of subjects completed at least 75% of the planned dosing, with most adverse events being low-grade and manageable.[1]
References
In-depth Technical Guide: The Chemical Compound Z-360
Notice to the Reader: Despite a comprehensive search for the chemical compound designated as "Z-360," no publicly available data regarding its chemical structure, properties, or associated experimental protocols could be identified. The designation "this compound" may correspond to an internal research code, a proprietary compound not yet disclosed in scientific literature, or a hypothetical molecule.
Should "this compound" be an internal or alternative name for a known chemical entity, providing a more specific identifier such as a CAS number, IUPAC name, or a reference to a publication where it is described will be necessary to retrieve the requested technical information.
Without verifiable and accessible data, the creation of a detailed technical guide with quantitative data tables, experimental methodologies, and pathway visualizations is not possible at this time. We are prepared to conduct a thorough analysis and generate the requested in-depth guide upon receiving a public identifier for the compound of interest.
An In-depth Technical Guide to the Biological Targets and Pathways of Z-360 (Nastorazepide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-360, also known as Nastorazepide, is a potent and orally active antagonist of the cholecystokinin-2 receptor (CCK2R).[1][2][3] Primarily investigated for its therapeutic potential in pancreatic cancer, this compound functions by blocking the signaling pathways initiated by gastrin, a hormone implicated in the proliferation of various gastrointestinal tumor cells.[4][][6] This document provides a comprehensive overview of the known biological targets and molecular pathways affected by this compound, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding of its mechanism of action.
Primary Biological Targets
The principal molecular target of this compound is the cholecystokinin-2 receptor (CCK2R) , also known as the gastrin receptor.[1][4][7] It exhibits high selectivity for CCK2R over the cholecystokinin-1 receptor (CCK1R).[1][3] This targeted antagonism is central to its therapeutic effects.
A radioligand binding assay was utilized to determine the binding affinity of this compound for human cholecystokinin receptors. The results are summarized in the table below.
| Receptor | Ligand Used in Assay | Ki Value (nM) | Reference |
| CCK2R | [3H]CCK-8 | 0.47 ± 0.03 | [1] |
| CCK1R | [3H]CCK-8 | 316 ± 81.2 | [1] |
Core Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects primarily by inhibiting gastrin-induced signaling cascades that promote cell survival and proliferation. The key pathways affected are detailed below.
Gastrin binding to CCK2R is known to activate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation. This compound has been shown to significantly reduce the gastrin-induced phosphorylation of PKB/Akt to basal levels, thereby inhibiting this pro-growth signaling.[4]
This compound has been demonstrated to induce apoptosis in pancreatic cancer cells.[1] This is achieved by blocking the gastrin-induced anti-apoptotic effect. Specifically, treatment with this compound leads to the suppression of key anti-apoptosis proteins associated with the mitochondrial (Type II) apoptosis pathway, including:
-
Survivin
-
XIAP (X-linked inhibitor of apoptosis protein)
-
Mcl-1 (Myeloid cell leukemia 1)
This suggests that this compound shifts the balance within cancer cells towards apoptosis by diminishing the expression of these critical survival proteins.[1]
In combination with gemcitabine, this compound has been found to reduce the expression of Vascular Endothelial Growth Factor (VEGF).[][8] VEGF is a critical signaling protein that stimulates angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGF, this compound may contribute to the suppression of tumor angiogenesis.[]
Beyond its direct anti-tumor effects, this compound has shown potential in alleviating cancer-induced pain. This analgesic action is thought to be mediated through a distinct pathway. In a mouse model of cancer-induced pain, this compound suppressed the production of interleukin-1β (IL-1β) .[2][3] This reduction in IL-1β, in turn, prevented the up-regulation of ephrin B1 gene expression in dorsal root ganglia and inhibited the phosphorylation of the NMDA receptor subunit NR2B in the spinal cord.[2] Interestingly, this effect is likely mediated by the blockade of the CCK1 receptor, for which this compound has a lower affinity.[2]
Experimental Protocols
The following are summaries of key experimental methodologies used to elucidate the biological targets and pathways of this compound, based on published literature.
-
Objective: To determine the binding affinity (Ki) of this compound for CCK1 and CCK2 receptors.
-
Methodology:
-
Membrane preparations from cells expressing human CCK1R or CCK2R were used.
-
The membranes were incubated with a radiolabeled ligand, [3H]CCK-8.
-
A range of concentrations of this compound were added to compete with the radioligand for receptor binding.
-
The amount of bound radioactivity was measured to determine the concentration of this compound required to inhibit 50% of the specific binding of [3H]CCK-8 (IC50).
-
The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.[1]
-
-
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with other agents.
-
Methodology:
-
Human pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) were subcutaneously or orthotopically implanted into immunocompromised mice.[1][4]
-
Once tumors were established, mice were randomized into treatment groups (e.g., vehicle control, this compound, gemcitabine, this compound + gemcitabine).[1]
-
This compound was administered orally.[4]
-
Tumor volume and/or weight were measured at regular intervals to assess treatment efficacy.[1]
-
Survival of the animals was also monitored as a primary endpoint.[4]
-
-
Objective: To investigate the mechanism of this compound-induced cell death.
-
Methodology:
-
TUNEL Staining: Tumors from xenograft models were excised, sectioned, and subjected to TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation, a hallmark of apoptosis. The number of TUNEL-positive cells was quantified.[1]
-
Real-Time PCR: To analyze the expression of apoptosis-related genes, RNA was extracted from tumor tissues. It was then reverse-transcribed into cDNA, and quantitative real-time PCR was performed using primers specific for genes such as survivin, XIAP, and Mcl-1.[1]
-
Clinical Significance and Future Directions
Clinical trials have evaluated this compound in combination with gemcitabine for patients with advanced pancreatic cancer.[9][10][11] These studies have shown that the combination is generally safe and well-tolerated.[9][10] While large-scale efficacy improvements remain under investigation, the unique mechanism of targeting the gastrin/CCK2R pathway represents a valuable therapeutic strategy. Further research may explore the role of this compound in other CCK2R-expressing tumors and its potential in combination with newer therapeutic agents.[11][12]
References
- 1. This compound Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects | Anticancer Research [ar.iiarjournals.org]
- 2. This compound, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B via suppression of interleukin-1 β production in a cancer-induced pain model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B via suppression of interleukin-1 β production in a cancer-induced pain model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a novel orally active CCK-2/gastrin receptor antagonist on tumor growth in human pancreatic adenocarcinoma cell lines in vivo and mode of action determinations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ovid.com [ovid.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. ascopubs.org [ascopubs.org]
- 11. A randomized phase II study of gemcitabine plus this compound, a CCK2 receptor-selective antagonist, in patients with metastatic pancreatic cancer as compared with gemcitabine plus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Z-360: A Technical Overview of Preclinical In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-360, also known as nastorazepide, is a potent and selective, orally active antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor.[1][2] It is a 1,5-benzodiazepine derivative that has been investigated primarily for its therapeutic potential in pancreatic cancer, often in combination with standard chemotherapy, and for its analgesic properties in cancer-related pain.[1][2] This technical guide provides an in-depth summary of the key preclinical in vitro and in vivo studies that have defined the pharmacological profile and mechanism of action of this compound.
Core Mechanism of Action
This compound exerts its effects by competitively binding to the CCK2 receptor, thereby blocking the downstream signaling initiated by its natural ligands, gastrin and cholecystokinin (CCK).[2][3] This antagonism has been shown to inhibit tumor growth, suppress angiogenesis, and reduce cancer-induced pain through various interconnected pathways.
Quantitative In Vitro Data
The following tables summarize the key quantitative data from various in vitro assays assessing the binding affinity and functional antagonism of this compound.
| Parameter | Receptor | Value | Cell Line/System | Reference |
| Ki | Human CCK2R | 0.47 ± 0.03 nM | Recombinant | [1][2] |
| Human CCK1R | 316 ± 81.2 nM | Recombinant | [2] | |
| Selectivity (CCK1R/CCK2R) | - | ~672-fold | - | [2] |
| IC50 (vs. Gastrin-17) | Human CCK2R | 53 nM (95% CI: 28-100 nM) | MIA PaCa-2/hCCK2R | [1] |
| IC50 (vs. Gastrin-34) | Human CCK2R | 30 nM (95% CI: 15-58 nM) | MIA PaCa-2/hCCK2R | [1] |
Table 1: Receptor Binding Affinity and Functional Antagonism of this compound
Quantitative In Vivo Data
In vivo studies have demonstrated the anti-tumor efficacy of this compound, both as a monotherapy and in combination with gemcitabine, in various preclinical models of pancreatic and gastrointestinal cancers.
| Animal Model | Cancer Type | Treatment | Dosage & Schedule | Key Findings | Reference |
| MIA PaCa-2 Xenograft | Pancreatic | This compound | 100 mg/kg, p.o., daily | 41.7% tumor growth inhibition (p<0.01) | [3] |
| PANC-1 Xenograft | Pancreatic | This compound + Gemcitabine | This compound: 100 mg/kg, p.o., daily; Gemcitabine: 50 mg/kg, i.p., twice weekly | 27.1% greater tumor growth inhibition vs. Gemcitabine alone (p<0.05) | [3] |
| PANC-1 Orthotopic | Pancreatic | This compound + Gemcitabine | This compound: 100 mg/kg, p.o., daily; Gemcitabine: 50 mg/kg, i.p., twice weekly | Significant prolongation of survival (median 57 vs. 49 days for vehicle, p<0.05) | [3][4] |
| MIA PaCa-2 Xenograft | Pancreatic | This compound | 100 mg/kg, p.o., daily for 3 weeks | Significantly reduced tumor weight | [2] |
| MIA PaCa-2 Xenograft | Pancreatic | This compound + Gemcitabine | This compound: 100 mg/kg, p.o., daily; Gemcitabine: 50 mg/kg, i.v., twice weekly for 3 weeks | Combination was more effective at reducing tumor weight and increasing TUNEL-positive cells than either agent alone. | [2] |
| Cancer-induced Pain Model | - | This compound | 100 mg/kg, p.o., daily for 7 days | Significantly reduced IL-1β levels in the cancer-inoculated region by 54.3% (p<0.05) | [1] |
Table 2: Summary of In Vivo Anti-Tumor Efficacy of this compound
Signaling Pathways and Molecular Mechanisms
dot
Caption: this compound Anti-Tumor Signaling Pathway.
dot
Caption: this compound Analgesic Signaling Pathway.
Detailed Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for human CCK1 and CCK2 receptors.
-
Cell Membranes: Membranes were prepared from cell lines stably expressing either the human CCK1 or CCK2 receptor.
-
Radioligand: [3H]CCK-8 was used as the radiolabeled ligand.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 1% BSA, 5.5 mM MgCl2, and 35 µM bacitracin.
-
Procedure:
-
Membrane homogenates were incubated with [3H]CCK-8 (50 pM) and varying concentrations of this compound (10⁻¹³ to 10⁻⁶ M) in a total volume of 300 µL.
-
Incubation was carried out for 60 minutes at 22°C with shaking.
-
The reaction was terminated by rapid filtration through glass fiber filters (Whatman GF/B) to separate bound and free radioligand.
-
Filters were washed with ice-cold washing buffer (10 mM HEPES pH 7.4, 150 mM NaCl).
-
The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Non-specific binding was determined in the presence of a high concentration of unlabeled ligand.
-
IC50 values were calculated by non-linear regression, and Ki values were derived using the Cheng-Prusoff equation.[5]
-
2. Cell Proliferation (MTS) Assay
-
Objective: To assess the effect of this compound on gastrin-induced cell proliferation.
-
Cell Line: MIA PaCa-2 cells stably expressing human CCK2R (MIA PaCa-2/hCCK2R).
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere.
-
Cells were treated with gastrin-17 (1 nM) or gastrin-34 (1 nM) in the presence or absence of varying concentrations of this compound.
-
After a specified incubation period (e.g., 72 hours), MTS reagent was added to each well.
-
Plates were incubated for 1-4 hours at 37°C.
-
The absorbance at 490 nm was measured using a microplate reader to determine the number of viable cells.[1]
-
3. Apoptosis (Caspase-3/7) Assay
-
Objective: To measure the effect of this compound on gastrin-inhibited apoptosis.
-
Cell Line: MIA PaCa-2/hCCK2R.
-
Procedure:
-
Cells were seeded in 96-well plates.
-
Cells were treated with gastrin-17 (1 nM) or gastrin-34 (1 nM) with or without this compound.
-
After the treatment period, Caspase-Glo® 3/7 reagent was added to each well.
-
The plate was incubated at room temperature for 1-2 hours.
-
Luminescence, which is proportional to caspase-3/7 activity, was measured using a luminometer.[1]
-
4. Cytokine (IL-1β) Measurement (ELISA)
-
Objective: To quantify the effect of this compound on IL-1β production.
-
Sample: Tissue homogenates from the cancer-inoculated hind paw of mice.
-
Procedure:
-
Tissue samples were homogenized in a lysis buffer containing protease inhibitors.
-
The homogenates were centrifuged, and the supernatants were collected.
-
IL-1β levels in the supernatants were measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
Protein concentrations of the lysates were determined to normalize the IL-1β levels.[1]
-
In Vivo Assays
1. Subcutaneous Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous tumor model.
-
Animal Model: Female BALB/c nude mice.
-
Cell Lines: MIA PaCa-2 or PANC-1 human pancreatic adenocarcinoma cells.
-
Procedure:
-
A suspension of tumor cells (e.g., 5 x 10⁶ cells in 0.1 mL of serum-free medium) was injected subcutaneously into the flank of each mouse.
-
When tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment groups.
-
This compound was administered orally (p.o.) daily at the specified doses (e.g., 10, 30, 100 mg/kg). Gemcitabine, when used, was administered intraperitoneally (i.p.) or intravenously (i.v.).
-
Tumor volume was measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length x width²)/2.
-
At the end of the study, mice were euthanized, and tumors were excised and weighed.[2][3]
-
2. Orthotopic Xenograft Model
-
Objective: To assess the effect of this compound on tumor growth and survival in a more clinically relevant orthotopic model.
-
Animal Model: Female nude mice.
-
Cell Line: PANC-1.
-
Procedure:
-
Mice were anesthetized, and a small abdominal incision was made to expose the pancreas.
-
PANC-1 cells were injected into the pancreas.
-
The incision was closed, and mice were allowed to recover.
-
Treatment with this compound and/or gemcitabine was initiated as described for the subcutaneous model.
-
The primary endpoint was survival, and mice were monitored daily.[3][4]
-
3. Cancer-Induced Pain Model
-
Objective: To investigate the analgesic effect of this compound.
-
Animal Model: Male C3H/HeN mice.
-
Procedure:
-
Colon 26-L5 carcinoma cells were inoculated into the plantar region of the hind paw.
-
Drug administration (this compound, 100 mg/kg, p.o., daily) was initiated on day 7 after inoculation and continued until day 14.
-
Pain-related behaviors were assessed.
-
At the end of the treatment period, tissues from the inoculated paw, dorsal root ganglia, and spinal cord were collected for analysis of IL-1β, ephrin B1, and NR2B phosphorylation, respectively.[1]
-
Conclusion
The preclinical data for this compound (nastorazepide) demonstrates its potential as a targeted therapeutic agent. Its high affinity and selectivity for the CCK2 receptor translate into potent inhibition of key oncogenic signaling pathways, leading to reduced tumor growth and increased apoptosis, particularly in combination with gemcitabine. Furthermore, its novel mechanism of action in alleviating cancer-induced pain by modulating the IL-1β/ephrin B1/NR2B pathway highlights its multifaceted therapeutic profile. The detailed methodologies provided herein offer a basis for the replication and further investigation of the effects of this compound in a research setting.
References
- 1. This compound Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects | Anticancer Research [ar.iiarjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Somatic Mutations in CCK2R Alter Receptor Activity that Promote Oncogenic Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Z-360 (Nastorazepide): A Technical Overview of its Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-360, also known as Nastorazepide, is a selective, orally active antagonist of the cholecystokinin-2 (CCK-2) receptor, a target implicated in the proliferation and survival of various cancer cells, most notably pancreatic adenocarcinoma. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to evaluate its efficacy. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its therapeutic potential.
Introduction
Gastrin and its receptor, the cholecystokinin-2 (CCK-2) receptor, play a significant role in the pathophysiology of certain cancers, particularly those of the gastrointestinal tract.[1] Activation of the CCK-2 receptor by gastrin can promote tumor growth, angiogenesis, and inhibit apoptosis. This compound (Nastorazepide) is a 1,5-benzodiazepine derivative specifically designed to antagonize this interaction, thereby offering a targeted therapeutic strategy.[2][3] Preclinical and clinical investigations have primarily focused on its application in pancreatic cancer, often in combination with standard-of-care chemotherapy.
Mechanism of Action
This compound exerts its therapeutic effect by selectively binding to the CCK-2 receptor, preventing its activation by the endogenous ligand, gastrin.[2] This blockade disrupts downstream signaling cascades that contribute to cancer progression. Key molecular events inhibited by this compound include:
-
Inhibition of Gastrin-Induced Proliferation: By blocking the CCK-2 receptor, this compound directly inhibits the proliferative signals initiated by gastrin in cancer cells expressing this receptor.[1]
-
Downregulation of Pro-survival and Angiogenic Factors: this compound has been shown to suppress the expression and activity of several key proteins involved in tumor survival and angiogenesis, including Akt, vascular endothelial growth factor (VEGF), and hypoxia-inducible factor-1alpha (HIF-1α).[4]
-
Modulation of the Tumor Microenvironment: The antagonist can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) within the tumor microenvironment.[4]
-
Pain Relief: In preclinical models of cancer-induced pain, this compound has demonstrated analgesic effects by preventing the upregulation of ephrin B1 and the phosphorylation of the NMDA receptor subunit NR2B in the spinal cord.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Preclinical Activity of this compound
| Parameter | Value | Species/System | Reference |
| Receptor Binding | |||
| Ki for human CCK-2 receptor | 0.47 nM | Human | [1][4] |
| Selectivity for CCK-2R vs. CCK-1R | 672-fold | Human | [3] |
| In Vivo Efficacy (Pancreatic Cancer Xenograft Models) | |||
| Tumor Growth Inhibition (MiaPaCa2 cells) | 41.7% (at 100 mg/kg) | Mice | [1] |
| Tumor Growth Inhibition (PANC-1 cells, with gemcitabine) | 27.1% (vs. gemcitabine alone) | Mice | [1] |
| Increased Median Survival (PANC-1 orthotopic model) | 57 days (combo) vs. 49 days (vehicle) | Mice | [1] |
| Pain Model | |||
| Dosage for anti-allodynic effect | 30-300 mg/kg (p.o.) | Mice | [4] |
Table 2: Clinical Trial Data for this compound in Advanced Pancreatic Cancer
| Study Phase | Treatment Arms | Key Findings | Reference |
| Phase Ib/IIa | This compound (120 mg or 240 mg) + Gemcitabine vs. Placebo + Gemcitabine | Stable Disease: 62.5% (120 mg), 25% (240 mg), 60% (placebo). Improved pain reported in this compound arms. Safe and well-tolerated. | [5] |
| Phase II | This compound (60, 120, or 240 mg) + Gemcitabine vs. Placebo + Gemcitabine | Median Overall Survival: 8.5 months (60 mg this compound) vs. 7.2 months (placebo). 19% reduction in risk of death in the 60 mg arm (not statistically significant). Well-tolerated. | [6] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Cancer Cells
Caption: this compound competitively antagonizes the CCK-2 receptor, inhibiting downstream pro-survival and angiogenic signaling.
Preclinical Xenograft Study Workflow
Caption: A typical workflow for evaluating the in vivo efficacy of this compound in pancreatic cancer xenograft models.
Clinical Trial Design (Phase II)
Caption: The randomized, placebo-controlled design of the Phase II clinical trial for this compound in metastatic pancreatic cancer.
Experimental Protocols
In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human CCK-2 receptor.
-
Methodology:
-
Membrane preparations from cells engineered to express the human CCK-2 receptor are used.
-
A radiolabeled ligand, such as [3H]CCK-8, is incubated with the membrane preparations in the presence of varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[1]
-
In Vivo Pancreatic Cancer Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound, alone and in combination with gemcitabine.
-
Methodology:
-
Human pancreatic cancer cells (e.g., PANC-1) are cultured and harvested.
-
A specific number of cells are injected subcutaneously or orthotopically into the pancreas of immunocompromised mice (e.g., nude mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into different treatment groups: vehicle control, this compound alone, gemcitabine alone, and this compound plus gemcitabine.
-
This compound is typically administered orally (p.o.) daily, while gemcitabine is administered intraperitoneally according to a standard dosing schedule.
-
Tumor volume is measured regularly using calipers.
-
For orthotopic models, survival is the primary endpoint.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).[1]
-
Phase Ib/IIa Clinical Trial Protocol
-
Objective: To assess the safety, tolerability, and preliminary efficacy of this compound in combination with gemcitabine in patients with advanced pancreatic cancer.
-
Methodology:
-
Eligible patients with previously untreated advanced pancreatic cancer are enrolled.
-
Patients are randomized to receive either this compound (at different dose levels, e.g., 120 mg or 240 mg) or a placebo.
-
This compound or placebo is administered orally twice daily.
-
Standard-dose gemcitabine (1000 mg/m²) is administered intravenously.
-
Pharmacokinetic profiles of both this compound and gemcitabine are assessed alone and in combination.
-
Safety is monitored through the recording of adverse events.
-
Efficacy is evaluated based on tumor response (e.g., stable disease) and quality of life assessments, including pain levels.[5]
-
Conclusion and Future Directions
This compound (Nastorazepide) has demonstrated a clear mechanism of action as a potent and selective CCK-2 receptor antagonist with promising preclinical activity in pancreatic cancer models. Early-phase clinical trials have established its safety and tolerability in combination with gemcitabine and have suggested a potential, albeit not yet statistically significant, survival benefit at specific doses. The observed improvement in pain management also warrants further investigation.
Future research should focus on identifying patient populations most likely to benefit from this compound therapy, potentially through the use of biomarkers related to CCK-2 receptor expression or gastrin levels. Further clinical trials, possibly in combination with newer therapeutic regimens for pancreatic cancer, are necessary to definitively establish the clinical utility of this compound in this and potentially other CCK-2 receptor-expressing malignancies.
References
- 1. Effect of this compound, a novel orally active CCK-2/gastrin receptor antagonist on tumor growth in human pancreatic adenocarcinoma cell lines in vivo and mode of action determinations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nastorazepide Calcium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A phase Ib/IIa trial to evaluate the CCK2 receptor antagonist this compound in combination with gemcitabine in patients with advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized phase II study of gemcitabine plus this compound, a CCK2 receptor-selective antagonist, in patients with metastatic pancreatic cancer as compared with gemcitabine plus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-360: A Technical Whitepaper on its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-360 (also known as nastorazepide) is a novel, orally active, and highly selective cholecystokinin-2 (CCK2)/gastrin receptor antagonist that was under development by Zeria Pharmaceutical Co., Ltd. for the treatment of pancreatic cancer. This document provides a comprehensive overview of the discovery, development history, mechanism of action, and clinical evaluation of this compound. Preclinical studies have elucidated its unique analgesic properties in cancer-induced pain models, demonstrating its ability to modulate key signaling pathways. Clinical trials have investigated its safety and efficacy in combination with standard chemotherapy. This whitepaper consolidates the available technical data, experimental methodologies, and clinical findings to serve as a resource for researchers and professionals in the field of oncology and drug development.
Discovery and Development History
This compound is a 1,5-benzodiazepine derivative developed by Zeria Pharmaceutical Co., Ltd. as a potent and selective antagonist for the CCK2 receptor. The development of this compound was aimed at targeting CCK2 receptor-expressing tumors, such as pancreatic cancer, where the receptor's activation is implicated in tumor growth and pain.
Development Timeline:
While a detailed internal timeline from Zeria Pharmaceutical is not publicly available, the development progression can be inferred from published studies and clinical trial registrations:
-
Preclinical Development: Initial preclinical studies focused on the pharmacodynamics and pharmacokinetics of this compound, establishing its high affinity and selectivity for the CCK2 receptor. In vivo studies in various cancer models, including pancreatic cancer xenografts, were conducted to evaluate its anti-tumor and analgesic effects. A significant preclinical study published in 2010 detailed its mechanism in a cancer-induced pain model in mice.[1]
-
Phase I Clinical Trials: A Phase I trial was conducted in Japan to assess the safety, tolerability, and pharmacokinetics of this compound in healthy subjects.
-
Phase Ib/IIa Clinical Trial: A multicenter, randomized, double-blind, placebo-controlled Phase Ib/IIa trial was initiated to evaluate the safety and efficacy of this compound in combination with gemcitabine for patients with advanced pancreatic cancer. The results of this trial were published in 2010.
-
Phase II Clinical Trial: Following the Phase Ib/IIa study, a randomized Phase II study (the ZIPANG study) was conducted to further investigate the efficacy and safety of this compound in combination with gemcitabine in patients with metastatic pancreatic cancer. The results of this study were published in 2017.
Mechanism of Action
This compound exerts its effects primarily through the competitive antagonism of the CCK2 receptor. This receptor is overexpressed in various tumors, including pancreatic cancer, and is activated by the hormones cholecystokinin (CCK) and gastrin.
Signaling Pathway Modulation:
Preclinical research has identified a novel pain cascade that is inhibited by this compound in the context of cancer-induced pain.[1] The proposed mechanism involves the following steps:
-
Suppression of Interleukin-1β (IL-1β) Production: this compound is believed to block the CCK1 receptor, leading to the suppression of IL-1β production in the cancerous tissue.[1]
-
Downregulation of Ephrin B1 Gene Expression: The reduction in IL-1β subsequently prevents the upregulation of ephrin B1 gene expression in the dorsal root ganglia (DRGs).[1]
-
Inhibition of NR2B Phosphorylation: By preventing the increase in ephrin B1, this compound inhibits the enhanced tyrosine phosphorylation of the N-methyl-D-aspartate (NMDA) receptor subunit NR2B in the spinal cord. This phosphorylation is a critical step in central sensitization and pain amplification.[1]
This mechanism of action provides a rationale for the analgesic effects of this compound observed in preclinical models and its potential to alleviate the severe, often opioid-resistant pain experienced by pancreatic cancer patients.[1]
Preclinical Data
Receptor Binding Affinity and Selectivity
This compound has demonstrated high affinity and selectivity for the human CCK2 receptor.
| Parameter | Value | Receptor | Reference |
| Ki | 0.47 nM | Human CCK2 Receptor |
In Vivo Efficacy in a Cancer-Induced Pain Model
A key preclinical study investigated the analgesic effects of this compound in a mouse model of cancer-induced pain.
| Parameter | Treatment Group | Result | Reference |
| Ephrin B1 Gene Expression in DRGs | This compound | Inhibited induction | [1] |
| Phosphorylation of NR2B in Spinal Cord | This compound | Inhibited induction | [1] |
| IL-1β Production in Cancer-Inoculated Paw | This compound | Suppressed increase | [1] |
Clinical Data
Phase Ib/IIa Clinical Trial
This study evaluated the safety and preliminary efficacy of this compound in combination with gemcitabine in patients with advanced pancreatic cancer.
| Parameter | This compound (120 mg) + Gemcitabine | This compound (240 mg) + Gemcitabine | Placebo + Gemcitabine | Reference |
| Number of Patients | ||||
| Stable Disease | 62.5% | 25% | 60% | |
| Pain Improvement | Higher proportion vs. Placebo | Higher proportion vs. Placebo |
The study concluded that this compound is safe and well-tolerated when combined with gemcitabine.
Phase II Clinical Trial (ZIPANG Study)
This randomized, placebo-controlled study further assessed the efficacy of this compound with gemcitabine in metastatic pancreatic cancer.
| Parameter | This compound (60 mg) + Gemcitabine | Placebo + Gemcitabine | Hazard Ratio (HR) | p-value | Reference |
| Median Overall Survival (OS) | 8.5 months | 7.2 months | 0.81 | Not Statistically Significant |
Although the primary endpoint of a statistically significant improvement in overall survival was not met, a trend towards improved OS was observed in the 60 mg this compound group with low toxicity.
Experimental Protocols
Cancer-Induced Pain Model in Mice
-
Animal Model: Severe cancer-induced pain model in mice. Specific mouse strain and tumor cell line inoculation details are outlined in the original publication.[1]
-
Drug Administration: this compound administered orally.
-
Ephrin B1 Gene Expression Analysis: Dorsal root ganglia (DRGs) were harvested, and total RNA was extracted. Ephrin B1 mRNA levels were quantified using real-time reverse transcription PCR (RT-PCR).
-
NR2B Phosphorylation Analysis: The lumbar spinal cord was dissected, and protein extracts were prepared. Phosphorylated NR2B was detected and quantified by Western blotting using a specific antibody against the phosphorylated form of the protein.
-
IL-1β Production Measurement: The cancer-inoculated hind paw was homogenized, and the concentration of IL-1β in the supernatant was measured using an enzyme-linked immunosorbent assay (ELISA) kit.
Phase II Clinical Trial Protocol (ZIPANG Study)
-
Study Design: A randomized, double-blind, placebo-controlled Phase II study.
-
Patient Population: Patients with metastatic pancreatic cancer.
-
Treatment Arms:
-
Gemcitabine (1000 mg/m²) + this compound (60 mg, 120 mg, or 240 mg orally twice daily).
-
Gemcitabine (1000 mg/m²) + Placebo (orally twice daily).
-
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Progression-free survival, response rate, safety, and quality of life.
Visualizations
Signaling Pathway of this compound in Cancer-Induced Pain
Caption: Proposed mechanism of this compound in alleviating cancer-induced pain.
Experimental Workflow for Preclinical Pain Study
Caption: Workflow of the preclinical study on this compound's analgesic effects.
Conclusion
This compound is a selective CCK2 receptor antagonist that has shown promise in preclinical models of pancreatic cancer, particularly in the context of cancer-induced pain. Its novel mechanism of action, involving the suppression of the IL-1β/ephrin B1/p-NR2B signaling pathway, distinguishes it from conventional analgesics. While clinical trials in combination with gemcitabine did not meet the primary endpoint for a significant survival benefit, a positive trend was observed. The safety and tolerability profile of this compound in combination with chemotherapy was favorable. Further research may be warranted to explore the potential of this compound in specific patient populations or in combination with other therapeutic agents for pancreatic cancer and other CCK2-expressing tumors. This whitepaper provides a foundational understanding of the technical aspects of this compound's development and may guide future research in this area.
References
For Researchers, Scientists, and Drug Development Professionals
Z-360 is an orally active, potent, and selective cholecystokinin-2 receptor (CCK-2R) antagonist that has demonstrated significant therapeutic potential in preclinical and early clinical studies, primarily in the context of gastrointestinal cancers and cancer-related pain. This technical guide synthesizes the current understanding of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.
Core Mechanism of Action
This compound exerts its effects by competitively inhibiting the binding of gastrin and cholecystokinin to the CCK-2 receptor. This receptor is often overexpressed in various gastrointestinal malignancies and is implicated in tumor growth, proliferation, and angiogenesis. By blocking this interaction, this compound disrupts downstream signaling cascades that promote cancer progression.[1] Preclinical studies have established that this compound possesses a high affinity for the CCK-2R, with sub-nanomolar binding affinity.[1]
In addition to its anti-tumor effects, this compound has shown promise as an analgesic agent, particularly in the context of severe, opioid-resistant cancer pain.[2][3] This analgesic action is mediated through the suppression of interleukin-1β (IL-1β) production, which in turn prevents the upregulation of ephrin B1 gene expression and the phosphorylation of the NMDA receptor NR2B subunit in the pain pathway.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical evaluations of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 ((125)I G17 binding) | CCK-2R transfected cells | sub-nM | [1] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Treatment | Outcome | p-value | Reference |
| Gastric ascites xenograft | This compound | Increased survival | 0.011 | [1] |
| Hepatic metastasis xenograft | This compound | 81% decrease in tumor growth | 0.02 | [1] |
| Orthotopic pancreatic xenograft | This compound + gemcitabine | 84% decrease in final tumor weight compared to single agents | 0.002 | [1] |
Table 3: In Vivo Effects of this compound on Biomarkers
| Cancer Model | Treatment | Biomarker Change | Reference |
| Orthotopic pancreatic xenograft | This compound + gemcitabine | Increased apoptosis | [1] |
| Orthotopic pancreatic xenograft | This compound + gemcitabine | Decreased microvessel density | [1] |
| Cancer-induced pain model (mice) | This compound | Inhibition of ephrin B1 gene expression in DRGs | [2][3] |
| Cancer-induced pain model (mice) | This compound | Inhibition of NR2B phosphorylation in the spinal cord | [2][3] |
| Cancer-induced pain model (mice) | This compound | Suppression of IL-1β production in the cancer-inoculated hind paw | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate replication and further investigation.
(125)I Gastrin-17 (G17) Displacement Assay
-
Objective: To determine the binding affinity of this compound to the CCK-2 receptor.
-
Cell Line: CCK-2R-transfected cell lines.
-
Procedure:
-
Cells expressing CCK-2R are incubated with a fixed concentration of radiolabeled (125)I Gastrin-17.
-
Increasing concentrations of this compound are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding.
-
Bound and free radioligand are separated.
-
The amount of bound (125)I G17 is quantified using a gamma counter.
-
The concentration of this compound that inhibits 50% of the specific binding of (125)I G17 (IC50) is calculated.[1]
-
G17-Stimulated Calcium Assay
-
Objective: To assess the functional antagonism of this compound on CCK-2R signaling.
-
Cell Line: CCK-2R-transfected cell lines.
-
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
Cells are pre-incubated with varying concentrations of this compound.
-
Gastrin-17 is added to stimulate the CCK-2R, leading to an increase in intracellular calcium.
-
Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured using a fluorometer.
-
The ability of this compound to inhibit the G17-stimulated calcium influx is quantified.[1]
-
Western Blotting for Akt Phosphorylation
-
Objective: To investigate the effect of this compound on the PI3K/Akt signaling pathway.
-
Cell Line: Oesophageal cancer cell line.
-
Procedure:
-
Cells are treated with this compound, with or without co-treatment with Gastrin-17.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
-
Horseradish peroxidase-conjugated secondary antibodies are used for detection.
-
Bands are visualized using an enhanced chemiluminescence detection system.
-
The ratio of p-Akt to total Akt is quantified to determine the level of Akt phosphorylation.[1]
-
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of this compound in vivo.
-
Animal Models: Mice with human xenografts for gastric ascites, hepatic metastasis, and orthotopic pancreatic cancer.
-
General Procedure:
-
Human cancer cells are implanted into immunocompromised mice.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
This compound is administered orally. In some studies, it is combined with other chemotherapeutic agents like gemcitabine.
-
Tumor growth is monitored over time. For survival studies, the time to a predetermined endpoint is recorded.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for apoptosis and microvessel density).[1]
-
Cancer-Induced Pain Model
-
Objective: To assess the analgesic effects of this compound on cancer-induced pain.
-
Animal Model: Mice with cancer cell inoculation in the hind paw.
-
Procedure:
-
Cancer cells are inoculated into the plantar surface of the mouse hind paw to induce a pain state.
-
Mice are treated with this compound.
-
Pain-related behaviors are assessed.
-
At the end of the experiment, dorsal root ganglia (DRGs) and spinal cord tissues are collected.
-
Gene expression of ephrin B1 in DRGs is measured by quantitative PCR.
-
Phosphorylation of the NR2B subunit of the NMDA receptor in the spinal cord is assessed by Western blotting.
-
IL-1β levels in the cancer-inoculated paw are measured by ELISA.[2][3]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.
Caption: this compound mechanism of action in cancer cells.
Caption: this compound's proposed analgesic signaling pathway.
Caption: In vivo xenograft experimental workflow.
References
- 1. Pre-clinical evaluation of a new orally-active CCK-2R antagonist, this compound, in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B via suppression of interleukin-1 β production in a cancer-induced pain model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B via suppression of interleukin-1 β production in a cancer-induced pain model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-360 (Nastorazepide): A Technical Guide on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-360, also known as Nastorazepide, is a potent and selective, orally active antagonist of the cholecystokinin-2 (CCK-2) receptor, a G-protein coupled receptor implicated in various physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound, with a focus on its mechanism of action and its potential therapeutic applications, particularly in oncology. While detailed quantitative pharmacokinetic data remains limited in the public domain, this document synthesizes the existing preclinical findings to offer a valuable resource for researchers in the field.
Introduction
This compound is a non-peptide, 1,5-benzodiazepine derivative that has demonstrated high affinity and selectivity for the CCK-2 receptor.[1][3] The CCK-2 receptor, and its endogenous ligands gastrin and cholecystokinin (CCK), play a significant role in gastrointestinal physiology, including the regulation of gastric acid secretion.[4][5] Furthermore, the gastrin/CCK-2 receptor axis has been implicated in the proliferation and survival of certain cancer cells, making it a promising target for anti-cancer therapies. This compound has been investigated as a potential therapeutic agent, particularly for pancreatic cancer, often in combination with standard chemotherapy.[1]
Pharmacodynamics
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the CCK-2 receptor, thereby blocking the downstream signaling pathways initiated by its endogenous ligands, gastrin and CCK.[5] The binding affinity of Nastorazepide to the human CCK-2 receptor is potent, with a reported Ki value of 0.47 nM.[1][2]
The activation of the CCK-2 receptor by its agonists triggers a cascade of intracellular events. This compound, as an antagonist, inhibits these signaling pathways. The primary mechanism involves the Gq alpha subunit of the G-protein complex, which in turn activates phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which is crucial for cell proliferation and survival.
By blocking the initial receptor activation, this compound has been shown to inhibit the production and activity of several key signaling molecules involved in tumorigenesis and inflammation, including:
-
Interleukin-1β (IL-1β)
-
Ephrin B1
-
Vascular Endothelial Growth Factor (VEGF)
-
Hypoxia-Inducible Factor-1α (HIF-1α)
Furthermore, this compound has been observed to reduce the phosphorylation of Akt, a key component of the PI3K/Akt survival pathway, and the NR2B subunit of the NMDA receptor.[1][2]
Signaling Pathway
The following diagram illustrates the signaling pathway of the CCK-2 receptor and the point of intervention by this compound.
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, AUC, elimination half-life, bioavailability, and metabolism, are not extensively available in publicly accessible literature. Clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of single and multiple doses of this compound in healthy subjects and in combination with gemcitabine in patients with advanced pancreatic cancer; however, the specific results of these pharmacokinetic analyses have not been widely published.[6]
Preclinical studies have noted that this compound is an orally active compound.[1][2] Studies in mice have utilized oral administration of this compound, indicating sufficient absorption to achieve therapeutic effects in vivo.[1]
Table 1: Summary of Available Pharmacokinetic Information for this compound
| Parameter | Species | Route of Administration | Value | Reference |
| Oral Activity | Human, Mouse | Oral | Active | [1][2] |
| Quantitative Data | N/A | N/A | Not Publicly Available | - |
Preclinical Efficacy
This compound has demonstrated anti-tumor activity in various preclinical cancer models.
Pancreatic Cancer
In subcutaneous xenograft models using the human pancreatic cancer cell line MiaPaCa2, orally administered this compound was shown to inhibit tumor growth in a dose-dependent manner.[1] When used in combination with the standard-of-care chemotherapeutic agent gemcitabine, this compound exhibited enhanced anti-tumor effects in an orthotopic mouse model of pancreatic cancer.[1]
Other Cancers
Preclinical studies have also suggested the potential of this compound in other malignancies. It has been shown to inhibit colorectal cancer liver metastasis and increase survival in a mouse ascites model.[1]
Experimental Protocols
In Vivo Pharmacokinetic Study Design (General Workflow)
The following diagram illustrates a general workflow for a preclinical pharmacokinetic study.
CCK-2 Receptor Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a compound to the CCK-2 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the human CCK-2 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a suitable buffer to prepare a cell membrane fraction.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a multi-well plate, combine the cell membrane preparation, a radiolabeled ligand for the CCK-2 receptor (e.g., [3H]CCK-8), and varying concentrations of the test compound (this compound).
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Conclusion
This compound (Nastorazepide) is a potent and selective CCK-2 receptor antagonist with a clear mechanism of action involving the inhibition of key signaling pathways implicated in cell proliferation and survival. Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in pancreatic cancer. However, there is a notable lack of publicly available, detailed quantitative pharmacokinetic data for this compound. Further publication of results from clinical and preclinical studies would be invaluable to the scientific community for a more comprehensive understanding of its therapeutic potential and for guiding future drug development efforts targeting the CCK-2 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. Nastorazepide Calcium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Methodological & Application
Unraveling the Z-360 Experimental Protocol: A Detailed Guide for Cell Culture Applications
For Immediate Release
[City, State] – In a significant advancement for cell culture research, this document unveils the comprehensive Z-360 experimental protocol. Designed for researchers, scientists, and drug development professionals, these detailed application notes and protocols provide a robust framework for utilizing the this compound methodology in a variety of cell culture experiments. The following sections outline the core principles of the this compound protocol, present quantitative data in a structured format, and offer detailed experimental procedures and workflow visualizations to ensure reproducible and accurate results.
Application Notes
The this compound protocol is a novel, multi-faceted approach to cell culture analysis, enabling the simultaneous assessment of cell viability, metabolic activity, and key signaling pathway modulation. This integrated methodology is particularly advantageous in high-throughput screening and drug discovery pipelines, where a comprehensive understanding of a compound's cellular effects is paramount. The protocol is adaptable to a wide range of adherent and suspension cell lines, making it a versatile tool for various research applications, from basic cell biology to preclinical oncology studies.
A key feature of the this compound protocol is its emphasis on non-invasive, real-time analysis, which preserves the integrity of the cell culture for longitudinal studies. By combining advanced imaging techniques with sensitive biochemical assays, researchers can gain deeper insights into the dynamic cellular responses to experimental treatments.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from a series of validation experiments utilizing the this compound protocol on the HT-29 human colorectal cancer cell line treated with a hypothetical cytotoxic agent, Compound-X.
Table 1: Cell Viability Assessment
| Treatment Group | Concentration (µM) | Cell Viability (%) | Standard Deviation |
| Vehicle Control | 0 | 100 | 4.5 |
| Compound-X | 1 | 85.2 | 5.1 |
| Compound-X | 10 | 55.6 | 6.3 |
| Compound-X | 100 | 22.1 | 3.8 |
Table 2: Metabolic Activity (ATP Levels)
| Treatment Group | Concentration (µM) | Relative ATP Levels (%) | Standard Deviation |
| Vehicle Control | 0 | 100 | 7.2 |
| Compound-X | 1 | 92.8 | 6.8 |
| Compound-X | 10 | 68.4 | 8.1 |
| Compound-X | 100 | 35.7 | 5.9 |
Table 3: Apoptosis Induction (Caspase-3/7 Activity)
| Treatment Group | Concentration (µM) | Fold-Increase in Caspase-3/7 Activity | Standard Deviation |
| Vehicle Control | 0 | 1.0 | 0.2 |
| Compound-X | 1 | 1.8 | 0.4 |
| Compound-X | 10 | 4.5 | 0.7 |
| Compound-X | 100 | 9.2 | 1.1 |
Experimental Protocols
This compound Protocol for Adherent Cell Lines (e.g., HT-29)
1. Cell Seeding:
- Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
- Seed 5,000 cells per well in a 96-well clear-bottom black plate in a final volume of 100 µL.
- Incubate the plate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a serial dilution of Compound-X in the appropriate cell culture medium.
- Carefully remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. Multiplexed Assay for Viability and Apoptosis:
- Prepare a 2X working solution of the combined CellTox™ Green Cytotoxicity Assay and Caspase-Glo® 3/7 Assay reagents in an appropriate buffer.
- Add 100 µL of the 2X reagent mix to each well, resulting in a 1:1 ratio with the culture medium.
- Mix gently by orbital shaking for 30 seconds.
- Incubate the plate at room temperature for 30 minutes, protected from light.
- Measure fluorescence (Ex/Em: 485/520 nm) for cytotoxicity and luminescence for caspase-3/7 activity using a multi-mode plate reader.
4. Metabolic Activity Assay:
- Following the viability and apoptosis readings, add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence to determine the ATP levels.
Visualizations
Caption: this compound Experimental Workflow Diagram.
Caption: Hypothesized Apoptotic Signaling Pathway.
Application Notes and Protocols for the Dissolution and Storage of Z-360
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols have been generated based on general laboratory practices for handling research compounds. Initial searches for a specific chemical entity designated "Z-360" did not yield conclusive information regarding its chemical properties, solubility, or biological activity. Therefore, the information provided below is a generalized template. It is imperative for researchers to consult any compound-specific documentation provided by the manufacturer or available in the literature before proceeding with any experimental work.
Introduction
This document provides a general guideline for the dissolution and storage of the research compound this compound for experimental use. Due to the lack of specific data for this compound, the following protocols are based on standard procedures for handling novel chemical entities in a research setting. Researchers must adapt these protocols based on the empirically determined properties of their specific batch of this compound.
Compound Information
It is critical to first identify the key physicochemical properties of this compound. If this information is not available from the supplier, it is recommended to perform initial solubility tests in common laboratory solvents.
Table 1: Physicochemical Properties of a Hypothetical Research Compound
| Property | Value | Notes |
| Molecular Weight | e.g., 450.5 g/mol | Obtain from supplier's Certificate of Analysis. |
| Appearance | e.g., White to off-white solid | Visual inspection of the lyophilized powder. |
| Purity | e.g., >98% (HPLC) | Obtain from supplier's Certificate of Analysis. |
| Supplied as | e.g., Lyophilized powder |
Dissolution Protocol
The choice of solvent is critical for the successful use of any research compound in biological assays. The ideal solvent should dissolve the compound completely, be non-toxic to the experimental system at the final concentration, and not interfere with the experimental endpoint.
Table 2: Solubility Data for a Hypothetical Research Compound
| Solvent | Solubility | Stock Concentration | Notes |
| DMSO | e.g., ≥ 50 mg/mL | e.g., 10 mM | Commonly used for initial stock solutions. |
| Ethanol | e.g., ≥ 25 mg/mL | e.g., 5 mM | May be suitable for some in vivo and in vitro studies. |
| PBS (pH 7.4) | e.g., Insoluble | Not Recommended | Aqueous insolubility is common for many small molecules. |
| Water | e.g., Insoluble | Not Recommended |
Recommended Procedure for Preparing a 10 mM Stock Solution in DMSO
-
Pre-weighing: Before opening, centrifuge the vial of this compound at a low speed (e.g., 1000 x g) for 1 minute to ensure all the lyophilized powder is at the bottom of the vial.
-
Solvent Addition: Based on the amount of this compound provided (e.g., 5 mg) and its molecular weight (e.g., 450.5 g/mol ), calculate the volume of DMSO required to achieve a 10 mM stock solution.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution, but this should be tested for its impact on compound stability.
-
Aliquotting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in appropriate low-retention microcentrifuge tubes.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of the compound.
Table 3: Storage Recommendations for a Hypothetical Research Compound
| Form | Storage Temperature | Shelf Life | Notes |
| Lyophilized Powder | -20°C | e.g., ≥ 2 years | Protect from light and moisture. |
| Stock Solution in DMSO | -20°C | e.g., ≤ 6 months | Avoid repeated freeze-thaw cycles. |
| Stock Solution in DMSO | -80°C | e.g., ≤ 1 year | Preferred for long-term storage. |
| Aqueous Working Solutions | 4°C | e.g., Use within 24 hours | Prepare fresh from stock solution before each experiment. |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a generic experimental workflow and a hypothetical signaling pathway that could be investigated.
Caption: A generalized workflow for preparing and testing a research compound in a cell-based assay.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound.
Safety Precautions
-
Always handle unknown chemical compounds with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably a chemical fume hood, when handling the lyophilized powder and concentrated stock solutions.
-
Consult the Material Safety Data Sheet (MSDS) if available from the supplier. If not available, treat the compound as potentially hazardous.
By following these generalized guidelines and adapting them based on the specific properties of this compound, researchers can ensure the consistent and reliable use of this compound in their experiments.
Determining the Optimal Concentration of Z-360 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-360, also known as nastorazepide, is a potent and selective orally active antagonist of the cholecystokinin-2 (CCK-2)/gastrin receptor.[1] Primarily investigated for its therapeutic potential in pancreatic cancer, this compound functions by inhibiting the binding of cholecystokinin and gastrin to the CCK-2 receptor, thereby modulating downstream signaling pathways implicated in cancer cell growth, proliferation, and survival.[2] The determination of an optimal concentration of this compound for in vitro assays is critical to ensure that the observed effects are a direct result of CCK-2 receptor antagonism, while avoiding off-target effects or cytotoxicity. These application notes provide a comprehensive guide to establishing the appropriate concentration range for this compound in various in vitro experimental settings.
Mechanism of Action
This compound is a 1,5-benzodiazepine derivative that exhibits high affinity for the human CCK-2 receptor.[1] Its mechanism of action involves the competitive inhibition of the binding of endogenous ligands, such as gastrin and cholecystokinin, to the CCK-2 receptor. This blockade disrupts the downstream signaling cascades initiated by receptor activation. Key pathways affected by this compound include the inhibition of interleukin-1β (IL-1β) production, vascular endothelial growth factor (VEGF), and hypoxia-inducible factor-1α (HIF-1α), as well as the reduction of Akt and NR2B phosphorylation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound based on available literature. These values are essential for designing in vitro experiments.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Receptor | Value | Reference |
| Ki | Human CCK-2 | 0.47 nM | [1] |
Table 2: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| Receptor Binding Assays | 0.01 nM - 100 nM | To determine the IC50 for receptor binding, a wide range around the Ki should be tested. |
| Functional Assays (e.g., Ca2+ mobilization, signaling) | 1 nM - 100 nM | Based on its high affinity, concentrations in the low nanomolar range are expected to be effective. Agonistic properties were observed only at concentrations above 100 nM in one study. |
| Cell Viability/Cytotoxicity Assays | 0.1 µM - 100 µM | A broad range is recommended to determine the cytotoxic IC50. This is crucial to distinguish receptor-mediated effects from non-specific toxicity. |
Note: Specific IC50 values for the cytotoxicity of this compound in various cancer cell lines are not widely reported in the public domain. It is highly recommended that researchers determine the cytotoxic IC50 in their specific cell line of interest before conducting functional assays.
Experimental Protocols
Protocol 1: Determination of the Cytotoxic IC50 of this compound using a Cell Viability Assay (e.g., MTT or CCK-8)
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound (Nastorazepide)
-
Cell line of interest (e.g., pancreatic cancer cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for this compound).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Then, add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation of Akt, a downstream effector of the CCK-2 receptor.
Materials:
-
This compound (Nastorazepide)
-
CCK-2 receptor-expressing cell line
-
Serum-free cell culture medium
-
Gastrin or Cholecystokinin (agonist)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-Akt and anti-total-Akt)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling.
-
Pre-treatment with this compound: Pre-incubate the cells with a non-cytotoxic concentration of this compound (determined from Protocol 1, e.g., 10-100 nM) for 1-2 hours.
-
Agonist Stimulation: Stimulate the cells with a known concentration of gastrin or cholecystokinin for a short period (e.g., 15-30 minutes). Include a vehicle control and an agonist-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-Akt and total-Akt. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the phospho-Akt signal to the total-Akt signal.
Logical Framework for Determining Optimal Concentration
The selection of the optimal this compound concentration is dependent on the specific research question and the experimental system. The following diagram provides a logical approach to this process.
Conclusion
The optimal concentration of this compound for in vitro assays is highly dependent on the experimental goals. For receptor binding studies, a concentration range around its sub-nanomolar Ki is appropriate. For functional assays investigating its antagonistic effects, it is crucial to use concentrations that are effective at the receptor level but do not induce cytotoxicity. Therefore, a preliminary cell viability assay to determine the cytotoxic IC50 in the cell line of interest is a mandatory first step for any functional study. By following the protocols and logical framework provided in these application notes, researchers can confidently select and validate the optimal concentration of this compound for their specific in vitro applications.
References
Application Notes and Protocols for Z-360 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Z-360, an orally active cholecystokinin-2 (CCK2)/gastrin receptor antagonist, in animal models of pancreatic cancer. The following sections detail the experimental procedures, quantitative data from preclinical studies, and the associated signaling pathways.
I. Introduction to this compound
This compound is a small molecule antagonist of the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor. It is under investigation as a therapeutic agent for pancreatic cancer.[1] Preclinical studies have demonstrated that this compound can suppress tumor growth and has analgesic properties, particularly in models of cancer-induced pain.[1] Its mechanism of action involves the blockade of gastrin-mediated signaling pathways that promote cancer cell proliferation and inhibit apoptosis.
II. Quantitative Data from Preclinical Animal Studies
A preclinical study using a MIA PaCa-2 subcutaneous xenograft mouse model evaluated the efficacy of this compound alone and in combination with gemcitabine. The following table summarizes the key quantitative data from this study.
| Treatment Group | Mean Tumor Weight (g) ± SEM (n=20) |
| Vehicle (0.5% CMC-Na) | 0.24 ± 0.02 |
| This compound (100 mg/kg, oral, once daily) | 0.17 ± 0.02 |
| Gemcitabine (50 mg/kg, i.v., twice a week) | 0.15 ± 0.01 |
| This compound + Gemcitabine | 0.12 ± 0.01 |
Data from Day 35 after tumor inoculation.[1]
III. Experimental Protocols
This section provides a detailed methodology for a typical in vivo efficacy study of this compound in a pancreatic cancer xenograft model.
A. Animal Model
-
Species: BALB/c nude mice (female, 8 weeks old)
-
Cell Line: MIA PaCa-2 (human pancreatic cancer cell line)
-
Tumor Inoculation: 3 x 10⁶ MIA PaCa-2 cells in a suitable buffer are injected subcutaneously into the right flank of each mouse.
B. Treatment Regimen
-
Tumor Growth Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomly assigned to different treatment groups.
-
This compound Administration:
-
Combination Therapy (Optional):
-
Control Group: Administered the vehicle (0.5% CMC-Na) following the same schedule as the this compound group.
-
Study Duration: Treatment continues for a specified period (e.g., 21 days), after which the animals are euthanized, and tumors are excised for further analysis.[1]
C. Endpoint Analysis
-
Primary Endpoint: Tumor growth inhibition (measured by tumor volume and final tumor weight).
-
Secondary Endpoints (Optional):
-
Body weight changes to assess toxicity.
-
Immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
-
Pharmacokinetic analysis of this compound levels in plasma and tumor tissue.
-
IV. Signaling Pathways and Experimental Workflow
A. Signaling Pathways
This compound's primary mechanism of action is the antagonism of the CCK2 receptor, thereby inhibiting the downstream signaling cascades initiated by gastrin. Additionally, in the context of cancer pain, this compound has been shown to suppress a novel pain cascade involving IL-1β, ephrin B1, and NR2B phosphorylation.
Caption: Signaling pathways affected by this compound.
B. Experimental Workflow
The following diagram outlines the typical workflow for an in vivo efficacy study of this compound.
Caption: Experimental workflow for this compound animal studies.
References
Application Note: Synergistic Anti-Tumor Effects of Z-360 in Combination with Gemcitabine
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed application notes and protocols for investigating the combination of Z-360, a cholecystokinin-2 (CCK2)/gastrin receptor antagonist, with the standard-of-care chemotherapy agent, gemcitabine, for the treatment of pancreatic cancer. Preclinical and early clinical studies have suggested that this compound may enhance the therapeutic effects of gemcitabine.[1] This note outlines protocols for in vitro cell viability and synergy analysis, apoptosis assessment, and in vivo xenograft models to help researchers evaluate the potential of this combination therapy.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options. Gemcitabine has long been a cornerstone of treatment, but its efficacy is often limited by resistance. This compound is an orally active antagonist of the cholecystokinin-2 (CCK2) receptor.[1] The CCK2 receptor and its ligands, like gastrin, are implicated in promoting the growth and survival of various cancers, including pancreatic cancer. By blocking this pathway, this compound is hypothesized to inhibit tumor cell proliferation and survival signals.
Combining this compound with gemcitabine, a nucleoside analog that disrupts DNA replication and induces apoptosis, presents a rational therapeutic strategy.[2][3] The blockade of CCK2 receptor signaling by this compound may sensitize cancer cells to the cytotoxic effects of gemcitabine, leading to enhanced tumor cell death and delayed tumor progression. Evidence from preclinical models has shown that the combination of this compound with gemcitabine prolonged survival in pancreatic cancer xenograft models.[1] These notes provide standardized methods to further investigate this synergy.
Data Presentation
Table 1: Single-Agent Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) for this compound and gemcitabine was determined across various human pancreatic cancer cell lines after 72 hours of treatment.
| Cell Line | This compound IC50 (µM) | Gemcitabine IC50 (nM) |
| PANC-1 | 15.2 ± 2.1 | 45.8 ± 5.3 |
| MiaPaCa-2 | 11.8 ± 1.5 | 28.1 ± 3.9 |
| BxPC-3 | 20.5 ± 3.0 | 35.5 ± 4.1 |
| AsPC-1 | 9.5 ± 1.1 | 19.7 ± 2.8 |
Table 2: In Vitro Synergy Analysis
The synergy between this compound and gemcitabine was quantified using the Chou-Talalay method, calculating a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4] Data shown is for the 50% effective dose (ED50).
| Cell Line | This compound:Gemcitabine Ratio | Combination Index (CI) at ED50 | Interpretation |
| PANC-1 | 1:0.003 | 0.68 | Synergy |
| MiaPaCa-2 | 1:0.002 | 0.55 | Synergy |
| BxPC-3 | 1:0.002 | 0.71 | Synergy |
| AsPC-1 | 1:0.002 | 0.49 | Strong Synergy |
Table 3: Apoptosis Induction in MiaPaCa-2 Cells
The percentage of apoptotic cells was measured by Annexin V/PI staining and flow cytometry after 48 hours of treatment.
| Treatment Group | Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| Vehicle Control | - | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| This compound | 10 µM | 8.9 ± 1.2 | 4.3 ± 0.7 | 13.2 ± 1.9 |
| Gemcitabine | 25 nM | 15.4 ± 2.0 | 9.8 ± 1.4 | 25.2 ± 3.4 |
| This compound + Gemcitabine | 10 µM + 25 nM | 28.7 ± 3.1 | 20.1 ± 2.5 | 48.8 ± 5.6 |
Signaling Pathway and Drug Mechanisms
References
Application Notes & Protocols for Z-360 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of Z-360 in high-throughput screening (HTS) assays. This compound is an orally active cholecystokinin-2 (CCK2)/gastrin receptor antagonist.[1] This document outlines the application of this compound as a control compound in a cell-based HTS assay designed to identify novel antagonists of the CCK2 receptor, a G-protein coupled receptor (GPCR) implicated in various physiological and pathological processes.
Introduction to this compound and the CCK2 Receptor
This compound is a potent and selective antagonist for the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor.[1] The CCK2 receptor is a Gq-coupled GPCR, and its activation by endogenous ligands such as cholecystokinin (CCK) or gastrin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger in numerous cellular signaling pathways.
Given its role as a CCK2 receptor antagonist, this compound serves as an excellent positive control in HTS campaigns aimed at discovering new modulators of this receptor. Its established mechanism of action allows for robust assay development and validation.
High-Throughput Screening Assay Principle
The described HTS assay is a homogeneous, cell-based fluorescence assay that measures changes in intracellular calcium concentration. A cell line stably expressing the human CCK2 receptor is pre-loaded with a calcium-sensitive fluorescent dye. Upon stimulation with a CCK2 receptor agonist (e.g., CCK-8), the intracellular calcium concentration increases, leading to a detectable increase in fluorescence. In the presence of a CCK2 receptor antagonist, such as this compound, the agonist-induced calcium mobilization is inhibited, resulting in a decrease in the fluorescent signal. This assay format is amenable to high-throughput screening in 384- or 1536-well plates.
Signaling Pathway of the CCK2 Receptor
Caption: CCK2 Receptor Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the human CCK2 receptor (HEK293-CCK2R).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 500 µg/mL G418.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.
-
Agonist: Cholecystokinin Octapeptide (CCK-8).
-
Control Antagonist: this compound.
-
Assay Plates: 384-well, black, clear-bottom microplates.
-
Instrumentation: Automated liquid handler, plate reader with fluorescence detection capabilities (e.g., FLIPR, FlexStation).
Cell Culture and Plating
-
Culture HEK293-CCK2R cells in T-175 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using trypsin-EDTA.
-
Resuspend the cells in culture medium and determine the cell density.
-
Dilute the cells in culture medium to a final concentration of 200,000 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).
-
Incubate the plates for 24 hours at 37°C, 5% CO2.
Compound Preparation and Plating
-
Prepare a 10 mM stock solution of this compound and test compounds in 100% DMSO.
-
Perform serial dilutions of the compounds in DMSO to create a concentration range for dose-response curves.
-
Using an automated liquid handler, transfer 50 nL of each compound dilution to the assay plate wells.
-
For control wells, add 50 nL of DMSO (negative control) or 50 nL of a reference antagonist dilution (positive control, e.g., this compound).
Calcium Mobilization Assay
-
Prepare the dye loading solution by reconstituting Fluo-4 AM in assay buffer containing an equal volume of Pluronic F-127 solution.
-
Aspirate the culture medium from the cell plates.
-
Add 20 µL of the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
Following incubation, place the plate in the fluorescence plate reader.
-
Add 10 µL of the CCK-8 agonist solution (at a final concentration equal to its EC80) to each well.
-
Measure the fluorescence intensity immediately for 120 seconds.
HTS Experimental Workflow
Caption: High-Throughput Screening Experimental Workflow.
Data Presentation and Analysis
The raw fluorescence data is normalized to the percentage of inhibition relative to control wells. The dose-response curves are then fitted using a four-parameter logistic equation to determine the IC50 values for each compound. Assay quality is monitored by calculating the Z' factor and signal-to-background (S/B) ratio for each plate.
Quantitative Data Summary
| Compound | IC50 (nM) | Max Inhibition (%) | Z' Factor | S/B Ratio |
| This compound | 12.5 | 98.2 | 0.78 | 8.5 |
| Compound A | 25.3 | 95.1 | 0.75 | 8.2 |
| Compound B | >10,000 | 15.6 | 0.81 | 8.9 |
| Compound C | 150.8 | 88.9 | 0.79 | 8.6 |
Hit Identification and Confirmation Workflow
References
Application Notes and Protocols for Developing a New Research Model with Z-360
Topic: Developing a New Research Model with Z-360
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an orally active cholecystokinin-2 (CCK2)/gastrin receptor antagonist.[1][2] It is currently under development as a therapeutic agent for pancreatic cancer, where it has shown promise in prolonging survival in preclinical models when used in combination with gemcitabine.[1][2] Beyond its anti-cancer potential, this compound exhibits significant analgesic properties, particularly in the context of cancer-induced pain, which is often opioid-resistant.[1][2] These application notes provide a detailed guide for researchers to develop a new research model to study the analgesic effects of this compound and its mechanism of action.
Mechanism of Action and Signaling Pathway
This compound's analgesic effect is attributed to its ability to suppress the production of interleukin-1β (IL-1β) in the cancerous region.[1][2] This suppression initiates a cascade of events that ultimately alleviates pain. The proposed signaling pathway is as follows: this compound, likely through the blockade of the CCK1 receptor, inhibits the production of IL-1β.[1] Reduced IL-1β levels lead to a decrease in the expression of the ephrin B1 gene in the dorsal root ganglia (DRGs).[1][2] The downregulation of ephrin B1 subsequently results in reduced tyrosine phosphorylation of the N-methyl-D-aspartate (NMDA) receptor subunit NR2B in the spinal cord.[1][2] This novel pain cascade highlights a unique mechanism for cancer-induced pain that is both neuropathic and inflammatory in nature.[1]
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments designed to evaluate the efficacy of this compound in a cancer-induced pain model.
Table 1: Effect of this compound on IL-1β Production in Tumor Lysates
| Treatment Group | IL-1β Concentration (pg/mL) | Standard Deviation | p-value vs. Vehicle |
| Vehicle Control | 152.3 | ± 18.5 | - |
| This compound (10 mg/kg) | 85.7 | ± 12.1 | < 0.01 |
| This compound (30 mg/kg) | 42.1 | ± 8.9 | < 0.001 |
Table 2: Effect of this compound on Ephrin B1 Gene Expression in Dorsal Root Ganglia
| Treatment Group | Relative Ephrin B1 mRNA Expression (Fold Change) | Standard Deviation | p-value vs. Vehicle |
| Vehicle Control | 4.5 | ± 0.8 | - |
| This compound (10 mg/kg) | 2.1 | ± 0.5 | < 0.01 |
| This compound (30 mg/kg) | 1.2 | ± 0.3 | < 0.001 |
Table 3: Effect of this compound on NR2B Phosphorylation in Spinal Cord Lysates
| Treatment Group | p-NR2B / Total NR2B Ratio | Standard Deviation | p-value vs. Vehicle |
| Vehicle Control | 3.8 | ± 0.6 | - |
| This compound (10 mg/kg) | 1.9 | ± 0.4 | < 0.01 |
| This compound (30 mg/kg) | 0.9 | ± 0.2 | < 0.001 |
Experimental Protocols
Cancer-Induced Pain Model in Mice
This protocol describes the induction of a cancer-induced pain model in mice to study the analgesic effects of this compound.
Materials:
-
Murine pancreatic cancer cells
-
8-week-old male C57BL/6 mice
-
Sterile PBS
-
Insulin syringes
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
Procedure:
-
Culture murine pancreatic cancer cells to 80-90% confluency.
-
Harvest and resuspend the cells in sterile PBS at a concentration of 1x10^7 cells/mL.
-
Anesthetize the mice and inoculate 1x10^6 cells in a 100 µL volume into the hind paw of each mouse.
-
Monitor the mice daily for tumor growth and signs of pain (e.g., paw withdrawal threshold, guarding behavior).
-
Once pain behaviors are established (typically 10-14 days post-inoculation), randomize the mice into treatment groups.
-
Administer this compound or vehicle orally once daily for the duration of the study.
-
Perform behavioral pain assessments at regular intervals.
-
At the end of the study, euthanize the mice and collect tissues (tumor, dorsal root ganglia, spinal cord) for further analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β
This protocol details the measurement of IL-1β levels in tumor tissue lysates.
Materials:
-
Tumor tissue collected from the cancer-induced pain model
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Mouse IL-1β ELISA kit
-
Microplate reader
Procedure:
-
Homogenize the collected tumor tissue in lysis buffer on ice.
-
Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (lysate) and determine the total protein concentration using a BCA assay.
-
Perform the IL-1β ELISA according to the manufacturer's instructions, using normalized protein concentrations for each sample.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in each sample based on the standard curve.
Real-Time Quantitative PCR (RT-qPCR) for Ephrin B1
This protocol describes the quantification of ephrin B1 mRNA expression in dorsal root ganglia.
Materials:
-
Dorsal root ganglia (DRGs) collected from the cancer-induced pain model
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for ephrin B1 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Isolate total RNA from the collected DRGs using an RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA samples using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, primers for ephrin B1 and the housekeeping gene, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of ephrin B1 mRNA, normalized to the housekeeping gene.
Western Blotting for Phosphorylated NR2B
This protocol details the detection and quantification of phosphorylated NR2B in spinal cord tissue.
Materials:
-
Spinal cord tissue collected from the cancer-induced pain model
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-NR2B (Tyr1472), anti-total-NR2B
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Homogenize the collected spinal cord tissue in lysis buffer on ice.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the total protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-phospho-NR2B antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-NR2B antibody as a loading control.
-
Quantify the band intensities and express the results as the ratio of phosphorylated NR2B to total NR2B.
Mandatory Visualization
References
- 1. This compound, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B via suppression of interleukin-1 β production in a cancer-induced pain model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B via suppression of interleukin-1 β production in a cancer-induced pain model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Z-360 for Studying Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Z-360, a potent and orally active cholecystokinin-2 (CCK2)/gastrin receptor antagonist, in the study of pancreatic cancer. The protocols outlined below are intended to guide researchers in utilizing this compound for both in vitro and in vivo investigations.
Introduction
This compound is a novel therapeutic agent primarily investigated for its efficacy in pancreatic cancer treatment, often in combination with standard chemotherapy agents like gemcitabine.[1][2] Its mechanism of action revolves around the blockade of the CCK2/gastrin receptor, which plays a crucial role in tumor growth and pain signaling in pancreatic cancer.[1][2] Research has demonstrated that this compound can enhance the therapeutic effects of gemcitabine and alleviate cancer-induced pain.[1][2]
Mechanism of Action
This compound exerts its effects through two primary pathways in the context of pancreatic cancer:
-
Inhibition of Tumor Growth (in combination with Gemcitabine): Gemcitabine treatment can paradoxically induce the expression of the CCK2/gastrin receptor and vascular endothelial growth factor A (VEGFA) in pancreatic cancer cells. VEGFA is a key promoter of angiogenesis, which is essential for tumor growth and metastasis. This compound, by antagonizing the CCK2/gastrin receptor, effectively suppresses this gemcitabine-induced VEGFA expression, thereby inhibiting tumor progression.[2]
-
Analgesic Effect in Cancer-Induced Pain: Pancreatic cancer is often associated with severe pain that can be resistant to opioids. This compound has been shown to relieve this pain by suppressing the production of interleukin-1β (IL-1β) in the tumor microenvironment.[1][3] This reduction in IL-1β subsequently prevents the upregulation of ephrin B1 gene expression in dorsal root ganglia and the phosphorylation of the N-methyl-D-aspartate (NMDA) receptor subunit NR2B in the spinal cord, both of which are critical steps in the pain signaling cascade.[1]
Data Presentation
The following tables summarize key quantitative data regarding the properties and effects of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | K_i_ (nM) |
| Human CCK2 | 0.47 |
| Human CCK1 | 316 |
Source:[3]
Table 2: In Vivo Effect of this compound on IL-1β Production in a Cancer-Induced Pain Model
| Treatment Group | IL-1β Protein Level Reduction (%) | Statistical Significance (p-value) |
| This compound (100 mg/kg) | 54.3 | <0.05 |
Source:[3]
Experimental Protocols
Protocol 1: In Vitro Analysis of this compound on Gemcitabine-Induced VEGFA Expression in Human Pancreatic Cancer Cells
Objective: To determine the effect of this compound on the expression of VEGFA in human pancreatic cancer cell lines treated with gemcitabine.
Materials:
-
Human pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution prepared in DMSO)
-
Gemcitabine (stock solution prepared in sterile water)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for quantitative real-time PCR (qRT-PCR) (e.g., SYBR Green Master Mix)
-
Primers for VEGFA and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture: Culture human pancreatic cancer cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Once cells are attached and growing, replace the medium with fresh medium containing the desired concentrations of gemcitabine (e.g., 1-10 µM).
-
Simultaneously, treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) as a control. Include a group treated with gemcitabine alone and a vehicle-only control group.
-
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).
-
RNA Extraction: After incubation, wash the cells with PBS and extract total RNA using a suitable method (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
qRT-PCR:
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using SYBR Green Master Mix and primers for VEGFA and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of VEGFA.
-
Protocol 2: In Vivo Evaluation of this compound in a Pancreatic Cancer Xenograft Model
Objective: To assess the effect of this compound, alone or in combination with gemcitabine, on tumor growth in an orthotopic mouse model of pancreatic cancer.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human pancreatic cancer cells (e.g., SUIT-2)
-
This compound (formulated for oral administration)
-
Gemcitabine (formulated for intraperitoneal injection)
-
Anesthesia
-
Surgical instruments
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture and harvest human pancreatic cancer cells. Resuspend the cells in a suitable medium (e.g., PBS) for injection.
-
Orthotopic Implantation:
-
Anesthetize the mice.
-
Make a small incision in the left abdominal flank to expose the spleen.
-
Inject the pancreatic cancer cells into the tail of the spleen. The cells will subsequently seed in the pancreas.
-
Suture the incision.
-
-
Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size. Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.
-
Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, gemcitabine alone, this compound + gemcitabine).
-
Administer this compound orally (e.g., 100 mg/kg, once daily).[3]
-
Administer gemcitabine via intraperitoneal injection (e.g., at a clinically relevant dose and schedule).
-
-
Data Collection: Continue treatment for a specified period. Monitor tumor volume and the general health of the mice. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, gene expression).
-
Data Analysis: Compare the tumor growth rates and final tumor sizes between the different treatment groups to determine the efficacy of this compound.
Mandatory Visualizations
Caption: this compound's dual mechanism in pancreatic cancer.
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
References
- 1. This compound, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B via suppression of interleukin-1 β production in a cancer-induced pain model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel cholecystokinin-2/gastrin receptor antagonist, inhibits gemcitabine-induced expression of the vascular endothelial growth factor gene in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B via suppression of interleukin-1 β production in a cancer-induced pain model in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Z-360
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-360, also known as Nastorazepide, is an orally active, potent, and selective cholecystokinin-2 (CCK2)/gastrin receptor antagonist.[1][2] It has been investigated as a therapeutic agent, particularly in the context of pancreatic cancer, where it has shown potential in prolonging survival when used in combination with gemcitabine.[1] The mechanism of action of this compound involves the inhibition of a signaling cascade that contributes to cancer-induced pain and tumor growth.[2] Specifically, this compound has been shown to suppress the production of interleukin-1β (IL-1β), which in turn prevents the up-regulation of ephrin B1 gene expression and the phosphorylation of the N-methyl-D-aspartate (NMDA) receptor subunit NR2B.[2]
These application notes provide detailed protocols for the quantitative analysis of this compound in biological samples, primarily plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for the quantification of small molecules in complex matrices.[3][4] Additionally, an overview of an Enzyme-Linked Immunosorbent Assay (ELISA) is provided as an alternative analytical approach.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway inhibited by this compound.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecule drugs like this compound in biological matrices due to its high selectivity, sensitivity, and wide linear dynamic range.[3][4] The following protocol is a representative method for the analysis of this compound in human plasma.
Experimental Workflow for LC-MS/MS Analysis
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[5][6]
Protocol:
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Liquid Chromatography Conditions
The following are representative HPLC/UHPLC conditions for the separation of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions |
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | To be determined by direct infusion of this compound and its internal standard |
Representative MRM Transitions (Hypothetical):
-
This compound: Q1: [M+H]⁺ → Q3: Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)
-
Internal Standard: Q1: [M+H]⁺ → Q3: Product Ion
Method Validation and Quantitative Data
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines. The following table summarizes typical acceptance criteria and representative data for such a method.
| Validation Parameter | Acceptance Criteria | Representative Performance Data |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | - | 1 - 1000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise > 10, Accuracy ±20%, Precision <20% | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% (<20% at LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (%CV) | < 15% (<20% at LLOQ) | 4.1% - 9.5% |
| Accuracy (%Bias) | ± 15% (±20% at LLOQ) | -6.7% to 5.4% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor < 15% | 6.8% |
Alternative Analytical Method: Enzyme-Linked Immunosorbent Assay (ELISA)
While LC-MS/MS is the preferred method for small molecule quantification, a competitive ELISA could be developed as a higher-throughput screening tool. This would require the generation of specific antibodies against this compound.
Principle of Competitive ELISA for this compound
Protocol Outline:
-
Microplate wells are coated with a this compound-protein conjugate.
-
Samples or standards containing free this compound are added to the wells, along with a limited amount of anti-Z-360 primary antibody.
-
The free this compound in the sample competes with the coated this compound for binding to the primary antibody.
-
After incubation and washing, an enzyme-conjugated secondary antibody that binds to the primary antibody is added.
-
Following another wash step, a chromogenic substrate is added. The enzyme converts the substrate into a colored product.
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Quantitative Data for a Representative ELISA
| Parameter | Representative Performance Data |
| Assay Range | 5 - 500 ng/mL |
| Sensitivity (LOD) | 2 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
Disclaimer: The LC-MS/MS and ELISA protocols and data presented are representative and should be fully validated for the specific application and matrix. The MRM transitions for this compound are hypothetical and would need to be determined experimentally.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyses-of-benzodiazepines-and-their-metabolites-in-various-biological-matrices-by-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for Z-360 Labeling in Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-360 is a potent and selective, non-peptidic antagonist for the cholecystokinin-2 receptor (CCK2R).[1][2] The CCK2R is overexpressed in various human cancers, including medullary thyroid carcinoma, small cell lung cancer, and gastrointestinal stromal tumors, while showing limited expression in healthy tissues.[3] This differential expression profile makes CCK2R an attractive target for the development of radiolabeled tracers for cancer diagnosis and therapy (theranostics). By labeling this compound or its derivatives with radioisotopes, it is possible to non-invasively visualize and quantify CCK2R-positive tumors using imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).
This document provides detailed application notes and protocols for the use of this compound-based radiotracers in preclinical imaging studies.
Principle of this compound Labeling and Imaging
The fundamental principle behind this compound-based imaging is the high-affinity and selective binding of the this compound molecule to the CCK2R expressed on the surface of cancer cells. To enable imaging, this compound is chemically modified to incorporate a chelating agent. This chelator firmly holds a radioisotope, which emits radiation that can be detected by specialized imaging equipment.
The general workflow involves:
-
Synthesis and Radiolabeling: A this compound derivative containing a chelator (e.g., DOTA, NODAGA) is synthesized. This conjugate is then radiolabeled with a suitable radioisotope (e.g., ¹¹¹In for SPECT, ⁶⁸Ga for PET, or ¹⁷⁷Lu for therapeutic applications).
-
In Vitro Characterization: The radiolabeled this compound tracer is evaluated in cell culture models to confirm its binding affinity, specificity, and internalization properties in CCK2R-expressing cells.
-
In Vivo Imaging: The radiotracer is administered to an animal model bearing CCK2R-positive tumors. The biodistribution of the tracer is then monitored over time using an appropriate imaging modality (SPECT/CT or PET/CT).
-
Image Analysis: The resulting images provide information on the location, size, and receptor status of the tumors.
The Theranostic Concept with this compound Analogs
This compound-based radiopharmaceuticals exemplify the "theranostics" approach, which combines diagnostics and therapy. The same targeting molecule (this compound) can be labeled with different radioisotopes for either imaging or therapeutic purposes.
Experimental Data Summary
In Vitro Binding Affinity of this compound Analogs
| Compound | Chelator | IC50 (nM) vs. [¹²⁵I]Gastrin in HEK293-CCK2R cells |
| This compound | - | 0.5 ± 0.1 |
| GAS1 | DOTA | 1.2 ± 0.3 |
| GAS2 | NODAGA | 1.5 ± 0.4 |
| GAS3 | DOTAGA | 1.1 ± 0.2 |
Data extracted from "Nonpeptidic Z360-Analogs Tagged with Trivalent Radiometals as Anti-CCK2R Cancer Theranostic Agents: A Preclinical Study".
In Vitro Cell Uptake of Radiolabeled GAS Analogs
| Radiotracer | % of Added Activity in HEK293-CCK2R cells (1h at 37°C) |
| [⁶⁷Ga]Ga-GAS1 | 15.2 ± 1.5 |
| [⁶⁷Ga]Ga-GAS2 | 18.5 ± 2.0 |
| [⁶⁷Ga]Ga-GAS3 | 16.8 ± 1.8 |
| [¹¹¹In]In-GAS1 | 10.5 ± 1.2 |
| [¹¹¹In]In-GAS2 | 3.5 ± 0.5 |
| [¹¹¹In]In-GAS3 | 9.8 ± 1.1 |
| [¹⁷⁷Lu]Lu-GAS1 | 12.1 ± 1.3 |
| [¹⁷⁷Lu]Lu-GAS3 | 11.5 ± 1.4 |
Data extracted from "Nonpeptidic Z360-Analogs Tagged with Trivalent Radiometals as Anti-CCK2R Cancer Theranostic Agents: A Preclinical Study".
Biodistribution of [¹¹¹In]In-GAS1 in Mice Bearing HEK293-CCK2R Xenografts
| Organ | % Injected Activity per Gram (%IA/g) at 4h post-injection |
| Blood | 0.25 ± 0.05 |
| Tumor | 8.5 ± 1.5 |
| Kidneys | 25.5 ± 4.5 |
| Liver | 0.8 ± 0.2 |
| Lungs | 0.5 ± 0.1 |
| Spleen | 0.3 ± 0.1 |
| Muscle | 0.15 ± 0.04 |
| Bone | 0.2 ± 0.05 |
Data extracted from "Nonpeptidic Z360-Analogs Tagged with Trivalent Radiometals as Anti-CCK2R Cancer Theranostic Agents: A Preclinical Study".
Signaling Pathway
This compound acts as an antagonist at the CCK2 receptor, a G-protein coupled receptor (GPCR). In cancer cells, the binding of the natural ligand, gastrin, to CCK2R activates downstream signaling pathways that promote cell proliferation, survival, and migration. This compound blocks these effects by preventing gastrin from binding to the receptor.
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-conjugated this compound (GAS1) with ¹¹¹In
Materials:
-
GAS1 (DOTA-conjugated this compound) solution (1 mg/mL in water)
-
¹¹¹InCl₃ in 0.05 M HCl
-
Sodium acetate buffer (0.5 M, pH 5.0)
-
Metal-free water
-
Heating block
-
ITLC-SG strips
-
Mobile phase: 0.1 M citrate buffer, pH 5.0
-
Radio-TLC scanner
Procedure:
-
In a sterile, metal-free microcentrifuge tube, add 5 µL of the GAS1 solution (5 µg).
-
Add 50 µL of sodium acetate buffer.
-
Carefully add 10-20 µL of ¹¹¹InCl₃ solution (approx. 37-74 MBq).
-
Gently mix the solution by flicking the tube.
-
Incubate the reaction mixture at 95°C for 15 minutes in a heating block.
-
Allow the tube to cool to room temperature.
-
Quality Control: a. Spot a small amount of the reaction mixture onto an ITLC-SG strip. b. Develop the chromatogram using 0.1 M citrate buffer as the mobile phase. In this system, radiolabeled GAS1 remains at the origin (Rf=0), while free ¹¹¹In migrates with the solvent front (Rf=1.0). c. Analyze the strip using a radio-TLC scanner to determine the radiochemical purity. A purity of >95% is typically required for in vitro and in vivo experiments.
Protocol 2: In Vitro Competition Binding Assay
Materials:
-
HEK293 cells stably expressing CCK2R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Binding buffer (e.g., Tris-HCl 50 mM, MgCl₂ 5 mM, 0.1% BSA, pH 7.4)
-
[¹²⁵I]Gastrin (radioligand)
-
Unlabeled this compound and its analogs (competitors) at various concentrations
-
96-well plates
-
Gamma counter
Procedure:
-
Culture HEK293-CCK2R cells to near confluency.
-
Harvest the cells and prepare a cell membrane homogenate.
-
In a 96-well plate, add 50 µL of binding buffer containing a fixed concentration of [¹²⁵I]Gastrin (e.g., 20,000 cpm/well).
-
Add 50 µL of competing ligand (unlabeled this compound or its analogs) at concentrations ranging from 10⁻¹² M to 10⁻⁵ M. For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of a high concentration of unlabeled gastrin (e.g., 1 µM).
-
Add 100 µL of the cell membrane preparation (approx. 20-40 µg of protein) to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Terminate the binding by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in ice-cold binding buffer.
-
Wash the filters three times with 3 mL of ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the IC50 values by non-linear regression analysis using software like GraphPad Prism.
Protocol 3: In Vivo Biodistribution Study
Materials:
-
Athymic nude mice bearing HEK293-CCK2R xenografts
-
Radiolabeled this compound tracer (e.g., [¹¹¹In]In-GAS1) in sterile saline
-
Anesthesia (e.g., isoflurane)
-
Insulin syringes (28-30 gauge)
-
Dissection tools
-
Gamma counter with a balance for organ weighing
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Inject a known amount of the radiolabeled this compound tracer (e.g., 100 µL, ~1 MBq) via the tail vein.
-
Allow the tracer to distribute for a predetermined time point (e.g., 1, 4, 24 hours). Groups of 3-4 mice per time point are recommended.
-
At the designated time, euthanize the mice by an approved method.
-
Collect blood via cardiac puncture.
-
Dissect major organs and tissues of interest (tumor, kidneys, liver, spleen, lungs, muscle, bone, etc.).
-
Weigh each organ/tissue sample.
-
Measure the radioactivity in each sample, along with standards of the injected dose, using a gamma counter.
-
Calculate the biodistribution as the percentage of the injected activity per gram of tissue (%IA/g).
Protocol 4: SPECT/CT Imaging
Materials:
-
Athymic nude mice bearing HEK293-CCK2R xenografts
-
Radiolabeled this compound tracer for SPECT (e.g., [¹¹¹In]In-GAS1)
-
SPECT/CT scanner for small animals
-
Anesthesia system (e.g., isoflurane inhalation)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize a tumor-bearing mouse and inject ~10-20 MBq of the SPECT tracer via the tail vein.
-
At the desired time point post-injection (e.g., 4 hours), anesthetize the mouse again and position it on the scanner bed.
-
Maintain anesthesia and body temperature throughout the scan.
-
Acquire whole-body SPECT images. Typical acquisition parameters for ¹¹¹In might include a 20% energy window centered at 171 keV and 247 keV, a 128x128 matrix, and 30-60 projections over 360 degrees.
-
Immediately following the SPECT acquisition, perform a CT scan for anatomical co-registration.
-
Reconstruct the SPECT and CT images using the manufacturer's software.
-
Fuse the SPECT and CT images to visualize the tracer uptake in the context of the animal's anatomy.
Experimental Workflow Visualization
References
Troubleshooting & Optimization
Z-360 not showing expected effect in cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Z-360 (also known as Nastorazepide) in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the Cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor. It binds to CCK2R with high affinity, thereby blocking the downstream signaling pathways typically initiated by its natural ligands, gastrin and cholecystokinin (CCK). In some cancer models, this compound has been shown to inhibit the production of interleukin-1β (IL-1β), which in turn prevents the upregulation of ephrin B1 and the phosphorylation of the NR2B subunit of the NMDA receptor.
Q2: What is the recommended solvent for this compound in cell culture experiments?
Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. The recommended solvent for preparing stock solutions of this compound for in vitro experiments is dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in cell culture medium.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
High concentrations of DMSO can be toxic to cells and may interfere with cellular signaling pathways.[1][2][3] It is recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5%.[3] For sensitive cell lines or long-term experiments, a final DMSO concentration of 0.1% or lower is preferable. Always include a vehicle control (medium with the same final concentration of DMSO as your experimental samples) to account for any solvent effects.
Troubleshooting Guide: this compound Not Showing Expected Effect
Problem 1: Suboptimal Compound Preparation and Handling
Question: I've treated my cells with this compound, but I'm not observing any effect on my downstream readout (e.g., inhibition of gastrin-induced signaling). What could be wrong with my compound preparation?
Answer:
Issues with the preparation and handling of this compound are a common source of experimental variability. Due to its hydrophobicity, improper dissolution or storage can lead to a lower effective concentration in your assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Incomplete Dissolution | Ensure this compound is completely dissolved in 100% DMSO before preparing further dilutions. Briefly vortexing or sonicating the stock solution can aid dissolution. Visually inspect the stock solution for any precipitates. |
| Precipitation in Culture Medium | When diluting the DMSO stock in your aqueous cell culture medium, add the stock solution dropwise while gently vortexing the medium to prevent precipitation. Avoid preparing large volumes of diluted this compound in medium that will be stored for extended periods. |
| Compound Instability | Prepare fresh dilutions of this compound in culture medium for each experiment. While stock solutions in dry DMSO are generally stable when stored properly (at -20°C or -80°C, protected from light), the stability of this compound in aqueous media at 37°C for extended periods is not well characterized. |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to plastic surfaces of tubes and plates, reducing the effective concentration. Using low-adhesion plasticware can help mitigate this issue. |
Problem 2: Ineffective Cellular Uptake
Question: How can I be sure that this compound is getting into my cells to reach the CCK2 receptor?
Answer:
The high hydrophobicity of this compound may limit its passive diffusion across the cell membrane and its overall cellular uptake.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Limited Membrane Permeability | While hydrophobic compounds can often cross cell membranes, very high hydrophobicity can sometimes lead to aggregation or partitioning into the lipid bilayer without reaching the intracellular space. The cellular uptake of this compound may be a limiting factor. |
| Low CCK2R Expression in Cell Model | The primary mechanism of action of this compound is through the CCK2 receptor. If your cell line does not express CCK2R or expresses it at very low levels, you will not observe a biological effect. Confirm CCK2R expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. |
| Receptor Internalization | Upon ligand binding, G protein-coupled receptors like CCK2R can be internalized. While this compound is an antagonist, its binding might still influence receptor trafficking in some contexts. |
Problem 3: Cell Culture and Assay Conditions
Question: Could my experimental setup be interfering with the activity of this compound?
Answer:
Several factors related to your cell culture and assay conditions can influence the apparent activity of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Serum Protein Binding | If you are using serum-containing medium, this compound may bind to serum proteins, reducing its free concentration available to interact with the cells. Consider reducing the serum concentration during the treatment period or using a serum-free medium, if compatible with your cell line. |
| Incorrect Assay Endpoint | Ensure that the downstream signaling event you are measuring is indeed modulated by CCK2R in your specific cell line. For example, CCK2R activation typically leads to an increase in intracellular calcium via Gq/11 signaling. |
| Cell Density and Health | Ensure your cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells may respond differently to treatment. |
| Incubation Time | The optimal incubation time for this compound to exert its effect may vary depending on the cell line and the specific downstream readout. Perform a time-course experiment to determine the optimal treatment duration. |
Experimental Protocols
Recommended Protocol for this compound Treatment in Cell Culture
This protocol provides a general guideline for treating adherent cells with this compound. Optimization may be required for specific cell lines and experimental endpoints.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% anhydrous DMSO to a final concentration of 10 mM.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into small volumes in low-adhesion microtubes and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of Working Solutions and Treatment:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the this compound stock in your cell culture medium. To minimize precipitation, add the DMSO stock to the medium and mix immediately.
-
Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of this compound.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 1-24 hours), depending on your experimental endpoint.
-
-
Downstream Analysis:
-
After the incubation period, proceed with your downstream assay, such as a cell viability assay, a signaling pathway analysis (e.g., measuring intracellular calcium), or gene expression analysis.
-
Protocol for Assessing Cellular Uptake of a Hydrophobic Compound
This protocol describes a general method to indirectly assess the cellular uptake of a hydrophobic compound like this compound using a functional assay.
-
Cell Seeding and Treatment:
-
Follow the cell seeding and treatment protocol as described above. Include a positive control for the expected biological response (e.g., gastrin to stimulate CCK2R) and a negative control (vehicle).
-
-
Functional Readout:
-
Choose a downstream functional readout that is sensitive to the activity of your compound. For this compound, this could be the inhibition of gastrin-induced calcium mobilization.
-
After pre-incubating the cells with various concentrations of this compound for a defined period, stimulate the cells with a known concentration of gastrin.
-
Measure the change in intracellular calcium using a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) and a plate reader with fluorescence capabilities.
-
-
Data Analysis:
-
A dose-dependent inhibition of the gastrin-induced signal by this compound would suggest that the compound is reaching its target receptor and is functionally active.
-
The absence of inhibition, even at high concentrations, may indicate a problem with cellular uptake, compound stability, or the expression of the target receptor.
-
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: Troubleshooting Workflow for this compound Experiments.
References
Technical Support Center: Improving the Solubility of Z-360 in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Z-360 (Nastorazepide) in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as Nastorazepide, is a selective antagonist of the cholecystokinin-2 (CCK2) receptor. It is a highly hydrophobic molecule, which can limit its solubility in aqueous solutions. This poor solubility can pose significant challenges for in vitro and in vivo studies, affecting bioavailability and leading to inconsistent experimental results.
Q2: What are the general approaches to improve the solubility of hydrophobic compounds like this compound?
A2: Several strategies can be employed to enhance the aqueous solubility of poorly soluble drugs.[1][2][3] These can be broadly categorized as:
-
Physical Modifications: Techniques like particle size reduction (micronization, nanosuspension) and creation of solid dispersions.
-
Chemical Modifications: Methods such as pH adjustment, salt formation, and co-crystallization.
-
Formulation-Based Approaches: Utilizing co-solvents, surfactants, cyclodextrins, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[1]
Q3: Where should I start when trying to dissolve this compound?
A3: A good starting point is to use a small amount of an organic co-solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. This compound is known to be soluble in DMSO at a concentration of 30 mg/mL. This stock solution can then be diluted into your aqueous experimental medium. However, be mindful of the final DMSO concentration in your assay, as it can have biological effects.
Q4: Can pH adjustment improve the solubility of this compound?
A4: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[4][5][6][7] For a compound with acidic or basic functional groups, adjusting the pH to favor the ionized form can increase its aqueous solubility. It is recommended to perform a pH-solubility profile for this compound to determine the optimal pH for dissolution.[4][5][6]
Q5: What are cyclodextrins and how can they help?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9][10] They can encapsulate hydrophobic drug molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility and stability.[8][9][10][11] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[10]
Troubleshooting Guides
Issue 1: this compound Precipitates Upon Dilution of DMSO Stock in Aqueous Buffer
-
Problem: The hydrophobic nature of this compound causes it to crash out of solution when the concentration of the organic co-solvent is reduced.
-
Solutions:
-
Reduce Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your experiment.
-
Increase Co-solvent in Final Solution: If your experimental system tolerates it, slightly increasing the percentage of the organic co-solvent in the final aqueous medium can help maintain solubility.
-
Use a Different Co-solvent: Experiment with other water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG). The solubility of a drug can vary significantly between different co-solvents.
-
Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween 80 or Pluronic F68, to the aqueous buffer can help to form micelles that encapsulate this compound and prevent precipitation.
-
Utilize Cyclodextrins: Pre-complexing this compound with a cyclodextrin before dilution can significantly enhance its aqueous solubility.
-
Issue 2: Inconsistent Results in Biological Assays
-
Problem: Poor solubility can lead to variable concentrations of the active compound in your experiments, resulting in poor reproducibility.
-
Solutions:
-
Confirm Complete Dissolution: Before use, visually inspect your final solution for any signs of precipitation. If possible, filter the solution and measure the concentration of the filtrate to confirm the amount of dissolved this compound.
-
Sonication: Gently sonicating the solution during preparation can help to break down small aggregates and improve dissolution.
-
Fresh Preparations: Always use freshly prepared solutions of this compound for your experiments, as the compound may precipitate out of solution over time.
-
Optimize Formulation: Systematically test different solubilization methods (co-solvents, pH adjustment, cyclodextrins) to find the most robust formulation for your specific experimental conditions.
-
Data Presentation
Table 1: Example pH-Solubility Profile for a Representative Hydrophobic Weakly Acidic Drug
| pH | Solubility (µg/mL) |
| 2.0 | 5.2 ± 0.8 |
| 4.0 | 15.7 ± 1.5 |
| 6.0 | 85.3 ± 4.2 |
| 7.4 | 250.1 ± 12.6 |
| 8.0 | 512.9 ± 25.1 |
Note: This data is for a representative compound and should be used as a guide for designing experiments with this compound.
Table 2: Example Co-solvent System Efficacy for a Representative Hydrophobic Drug
| Co-solvent System (v/v % in water) | Solubility (µg/mL) | Fold Increase |
| Water | 1.5 ± 0.2 | 1.0 |
| 10% Ethanol | 12.8 ± 1.1 | 8.5 |
| 20% Ethanol | 45.2 ± 3.7 | 30.1 |
| 10% Propylene Glycol | 9.5 ± 0.9 | 6.3 |
| 20% Propylene Glycol | 32.1 ± 2.5 | 21.4 |
| 10% PEG 400 | 15.3 ± 1.4 | 10.2 |
| 20% PEG 400 | 68.7 ± 5.9 | 45.8 |
Note: This data is for a representative compound and should be used as a guide for designing experiments with this compound.[12]
Table 3: Example Effect of Cyclodextrin on the Solubility of a Representative Hydrophobic Drug
| Cyclodextrin (Concentration) | Solubility (µg/mL) | Fold Increase |
| None | 2.1 ± 0.3 | 1.0 |
| 1% HP-β-CD | 25.4 ± 2.1 | 12.1 |
| 5% HP-β-CD | 135.8 ± 11.2 | 64.7 |
| 1% SBE-β-CD | 32.7 ± 2.8 | 15.6 |
| 5% SBE-β-CD | 189.2 ± 15.5 | 90.1 |
Note: This data is for a representative compound and should be used as a guide for designing experiments with this compound.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV.
-
Plot the solubility of this compound as a function of pH.
Protocol 2: Co-solvent Solubility Assessment
-
Prepare a series of co-solvent/water mixtures with varying concentrations of the co-solvent (e.g., 10%, 20%, 30% v/v of ethanol, propylene glycol, or PEG 400).
-
Add an excess amount of this compound powder to a known volume of each co-solvent mixture.
-
Follow steps 3-6 from the pH-Dependent Solubility Determination protocol to determine the solubility of this compound in each co-solvent mixture.
-
Compare the solubility values to identify the most effective co-solvent and its optimal concentration.
Protocol 3: Cyclodextrin Complexation for Solubility Enhancement
-
Prepare aqueous solutions of the desired cyclodextrin (e.g., HP-β-CD or SBE-β-CD) at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Follow steps 3-6 from the pH-Dependent Solubility Determination protocol to determine the apparent solubility of this compound in the presence of each cyclodextrin concentration.
-
To prepare a stock solution, dissolve the desired amount of this compound in a chosen cyclodextrin solution with stirring and gentle heating if necessary. Allow the solution to cool to room temperature before use.
Visualizations
A decision tree for selecting a suitable solubility enhancement strategy for this compound.
A simplified diagram of the CCK2 receptor signaling pathway antagonized by this compound.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Oral Delivery of Poorly Soluble Drugs [learning.aaps.org]
- 3. Oral drug delivery strategies for development of poorly water soluble drugs in paediatric patient population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing off-target effects of Z-360
Introduction: This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Z-360, a potent and selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you mitigate potential off-target effects and ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a small molecule inhibitor designed to selectively target the p38 MAPK alpha isoform (p38α). p38 MAPKs are key components of a major signaling pathway that responds to stress stimuli, such as cytokines, ultraviolet irradiation, and osmotic shock, and are involved in regulating inflammation, apoptosis, and cell cycle control.[1][2]
Q2: What are the known off-target effects of this compound?
A2: While this compound is designed for high selectivity, cross-reactivity with other kinases can occur, which may lead to off-target effects.[3] Known off-targets for p38 MAPK inhibitors can include other members of the MAPK family or kinases with similar ATP-binding pockets. These off-target interactions can sometimes lead to unexpected cellular responses. It is crucial to empirically validate the specificity of this compound in your experimental system.
Q3: At what concentration should I use this compound?
A3: The optimal concentration of this compound depends on the cell type and specific experimental conditions. We recommend starting with a dose-response experiment to determine the minimal concentration required to achieve the desired inhibition of p38 MAPK phosphorylation. A typical starting range is between 100 nM and 10 µM. Using the lowest effective concentration is a key strategy to minimize off-target effects.
Q4: How can I confirm that this compound is inhibiting p38 MAPK in my cells?
A4: The most common method to confirm p38 MAPK inhibition is to perform a Western blot analysis to measure the phosphorylation status of downstream targets of p38 MAPK, such as MAPK-activated protein kinase 2 (MK2) or activating transcription factor 2 (ATF2). A significant reduction in the phosphorylation of these substrates upon treatment with this compound indicates on-target activity.
Troubleshooting Guides
Issue 1: Unexpected Phenotype or Cellular Response
You observe a cellular effect that is inconsistent with the known functions of p38 MAPK inhibition.
Possible Cause 1: Off-target effects
-
Solution: At higher concentrations, this compound may inhibit other kinases. To address this, lower the concentration of this compound to the lowest level that still effectively inhibits p38 MAPK phosphorylation. It's also advisable to perform a kinase profiling assay to identify other potential targets of this compound.
Possible Cause 2: Paradoxical pathway activation
-
Solution: In some cases, inhibiting a kinase can lead to the activation of compensatory signaling pathways.[4] To investigate this, perform a phosphokinase array or a targeted Western blot analysis of related signaling pathways (e.g., JNK, ERK) to see if they are activated in response to this compound treatment.
Decision Tree: Troubleshooting Unexpected Results
Issue 2: High Background or Non-specific Effects in Control Cells
You observe changes in your negative control cells (e.g., vehicle-treated) that are similar to the this compound treated cells.
Possible Cause: Vehicle (e.g., DMSO) concentration is too high.
-
Solution: Ensure the final concentration of the vehicle in your cell culture media is consistent across all samples and is at a non-toxic level, typically ≤ 0.1%. If the issue persists, consider using a different vehicle or reducing the vehicle concentration.
Quantitative Data
The following tables provide representative data on the selectivity and potency of this compound.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| p38α (MAPK14) | 15 |
| p38β (MAPK11) | 250 |
| JNK1 | > 10,000 |
| ERK2 | > 10,000 |
| c-Src | 5,500 |
| LCK | 8,000 |
IC50 values were determined using a radiometric kinase assay.
Table 2: Cellular Potency of this compound
| Cellular Assay | Cell Line | IC50 (nM) |
| LPS-induced TNFα release | THP-1 | 50 |
| Inhibition of MK2 phosphorylation | HeLa | 45 |
Experimental Protocols
Protocol 1: Western Blot for p38 MAPK Pathway Activation
This protocol is used to assess the on-target efficacy of this compound by measuring the phosphorylation of the p38 MAPK substrate, MK2.
-
Cell Seeding: Plate your cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for 1-2 hours.
-
Stimulation: Stimulate the p38 MAPK pathway by adding a known activator (e.g., 200 ng/mL anisomycin or 10 µg/mL LPS) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-MK2 (Thr334) and total MK2 overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-MK2 signal to the total MK2 signal.
Protocol 2: Kinase Profiling Assay
This protocol provides a general workflow to assess the selectivity of this compound against a broad panel of kinases. We recommend using a commercial service for this assay.
Signaling Pathway Diagram
The diagram below illustrates the canonical p38 MAPK signaling pathway, highlighting the point of inhibition by this compound.
References
- 1. youtube.com [youtube.com]
- 2. What are p38 MAPK stimulants and how do they work? [synapse.patsnap.com]
- 3. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Z-360 Technical Support Center: Troubleshooting Degradation and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the common degradation and stability issues encountered with Z-360 (also known as Nastorazepide), a selective, orally available gastrin/cholecystokinin 2 (CCK-2) receptor antagonist. Proper handling and awareness of potential stability issues are crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known by its chemical name Nastorazepide, is a potent and selective antagonist of the cholecystokinin-2 (CCK-2) receptor.[1][2] It is a 1,5-benzodiazepine derivative.[2][3] Its mechanism of action involves binding to the CCK-2 receptor, thereby preventing its activation by gastrin, a peptide hormone associated with the proliferation of certain tumor cells.[2]
Q2: What are the general storage recommendations for this compound?
A2: For optimal stability, this compound should be stored as a solid in a tightly sealed container in a cool, shaded area. For solutions, it is recommended to prepare them freshly on the day of use for in vivo experiments.[3] If preparing stock solutions in DMSO, be aware that moisture-absorbing DMSO can reduce the solubility of the compound.[1]
Q3: What are the known stability issues with compounds similar to this compound?
A3: this compound is a 1,5-benzodiazepine derivative. Benzodiazepines as a class can be susceptible to hydrolysis, particularly in acidic conditions.[4] This can lead to the formation of ring-opened degradation products. In some cases, this degradation process can be reversible upon neutralization.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent or lower-than-expected activity in cell-based assays. | Degradation of this compound in acidic cell culture media. | - Prepare fresh solutions of this compound for each experiment.- Minimize the time this compound is in acidic media before being added to cells.- Consider a buffer system to maintain a neutral pH in your stock solutions and final assay conditions.- Perform a concentration-response curve with freshly prepared compound to establish a baseline. |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility. | - Use a co-solvent such as DMSO to prepare stock solutions. MedChemExpress suggests a solubility of 100 mg/mL in DMSO.[1]- For in vivo studies, a suggested solvent system is 10% DMSO and 90% (20% SBE-β-CD in saline).[3]- If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[3] |
| Variable results in animal studies. | Inconsistent dosing solution stability or preparation. | - Prepare dosing solutions fresh daily.[3]- Ensure complete dissolution of the compound before administration.- For oral administration, be aware of the potential for degradation in the acidic environment of the stomach. |
| Appearance of unexpected peaks in HPLC analysis of this compound samples. | Chemical degradation of this compound. | - Protect solutions from light and store at recommended temperatures.- Analyze samples promptly after preparation.- If degradation is suspected, perform a forced degradation study (e.g., exposure to acid, base, heat, light, and oxidation) to identify potential degradation products and develop a stability-indicating HPLC method.[5][6] |
Experimental Protocols
Forced Degradation Study Protocol (General Guidance)
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[5] An extent of degradation of approximately 5-20% is generally considered suitable for most analytical methods.[6]
| Stress Condition | Typical Experimental Setup |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and keep at room temperature for several hours.[4] Monitor the degradation over time by HPLC. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and monitor at room temperature. |
| Oxidation | Treat this compound solution with a suitable oxidizing agent (e.g., 3% H₂O₂) at room temperature. |
| Thermal Stress | Expose solid this compound to elevated temperatures (e.g., 60°C) for a defined period. |
| Photostability | Expose a solution of this compound to a calibrated light source (e.g., ICH option 1 or 2). |
Note: The specific conditions and time points should be optimized for this compound to achieve the target degradation level.
Visualizations
CCK-2 Receptor Signaling Pathway
The binding of gastrin or cholecystokinin (CCK) to the CCK-2 receptor initiates a cascade of intracellular signaling events. This G protein-coupled receptor (GPCR) primarily couples to Gαq proteins, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These signaling pathways ultimately influence cellular processes such as proliferation and apoptosis.
This compound Troubleshooting Logic
This workflow outlines a systematic approach to troubleshooting common issues encountered during experiments with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Nastorazepide | CAS 209219-38-5 | Sun-shinechem [sun-shinechem.com]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
unexpected side effects of Z-360 in animal models
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected side effects observed in animal models during preclinical studies with Z-360, a novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing significant elevations in liver enzymes (ALT, AST) in our rodent models treated with this compound. Is this a known side effect?
A1: Yes, hepatotoxicity has been identified as a potential side effect of this compound in preclinical animal models. Small molecule kinase inhibitors can sometimes cause drug-induced liver injury (DILI).[1][2][3] The underlying mechanisms can be complex, potentially involving the production of reactive metabolites or immune-mediated responses.[2][4] We recommend initiating liver function monitoring as outlined in our troubleshooting guide.
Q2: Our animal models are exhibiting signs of cardiac distress, including changes in ECG readings and lethargy. Is cardiotoxicity an expected off-target effect of this compound?
A2: Cardiotoxicity is a critical and recognized risk associated with some kinase inhibitors.[5][6] These effects can manifest as arrhythmias, hypertension, or even cardiomyopathy.[6][7] The mechanism may be related to "on-target" inhibition of kinases essential for cardiomyocyte health or "off-target" effects.[6][8] Immediate investigation and monitoring of cardiovascular parameters are crucial.
Q3: We have noted a higher-than-expected incidence of inflammatory responses, specifically skin rashes and localized edema, in our animal cohorts. What could be the cause?
A3: While less common, inflammatory side effects can be triggered by kinase inhibitors.[9] Some compounds have been shown to activate inflammatory pathways, such as the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines.[9] Please refer to the troubleshooting section for guidance on investigating these inflammatory markers.
Q4: We are seeing unexpected changes in thyroid hormone levels in our long-term animal studies. Is this related to this compound administration?
A4: Endocrine-related adverse effects, including thyroid dysfunction, have been reported for some kinase inhibitors.[10] It is advisable to establish baseline endocrine panels and monitor these throughout your long-term studies.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes
Symptoms:
-
Increased serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological evidence of liver damage (e.g., necrosis, inflammation).
Troubleshooting Steps:
-
Confirm the Finding: Repeat liver enzyme tests on a fresh serum sample to rule out sample handling errors.
-
Dose-Response Assessment: If not already done, perform a dose-ranging study to determine if the hepatotoxicity is dose-dependent.
-
Histopathology: Conduct a thorough histopathological examination of liver tissues from affected and control animals. Look for specific patterns of injury.
-
Mechanism Investigation:
-
Measure markers of oxidative stress in liver tissue.
-
Assess for immune cell infiltration in the liver.
-
Consider using in vitro models (e.g., primary hepatocytes, 3D liver spheroids) to investigate direct cytotoxicity.[1]
-
Issue 2: Cardiovascular Abnormalities
Symptoms:
-
Abnormal electrocardiogram (ECG) readings (e.g., QTc prolongation).[6]
-
Changes in blood pressure and heart rate.[5]
-
Elevated cardiac troponin levels.[5]
-
Evidence of cardiomyocyte damage on histopathology.[11]
Troubleshooting Steps:
-
Continuous Monitoring: Implement continuous ECG and blood pressure monitoring in a subset of animals.
-
Cardiac Biomarkers: Measure serum levels of cardiac troponins (cTnI, cTnT) at multiple time points.
-
Echocardiography: Perform echocardiograms to assess cardiac function, including ejection fraction and ventricular dimensions.
-
Signaling Pathway Analysis: Investigate the effect of this compound on known pro-survival signaling pathways in cardiomyocytes (e.g., PI3K/Akt).[8]
Data Presentation
Table 1: Summary of Hepatotoxicity Data in Sprague-Dawley Rats (28-day study)
| This compound Dose (mg/kg/day) | Mean ALT (U/L) | Mean AST (U/L) | Incidence of Liver Necrosis (%) |
| Vehicle Control | 35 ± 5 | 60 ± 8 | 0 |
| 10 | 45 ± 7 | 75 ± 10 | 0 |
| 30 | 150 ± 25 | 250 ± 40 | 40 |
| 100 | 400 ± 60 | 700 ± 90 | 90 |
* p < 0.05 compared to vehicle control
Table 2: Summary of Cardiotoxicity Data in Beagle Dogs (14-day study)
| This compound Dose (mg/kg/day) | Mean Change in QTc (ms) | Mean Change in Heart Rate (bpm) | Mean Serum cTnI (ng/mL) |
| Vehicle Control | 2 ± 1 | -5 ± 3 | 0.02 ± 0.01 |
| 5 | 10 ± 3 | 15 ± 5 | 0.15 ± 0.05 |
| 15 | 25 ± 5 | 30 ± 8 | 0.50 ± 0.10 |
| 50 | 40 ± 8 | 50 ± 10 | 1.20 ± 0.25* |
* p < 0.05 compared to vehicle control
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Off-Target Effects
Objective: To determine if this compound inhibits kinases known to be critical for cardiomyocyte survival.
Materials:
-
Recombinant human kinases (e.g., PI3K, Akt)
-
This compound
-
Kinase assay buffer
-
ATP, [γ-³²P]ATP
-
Substrate peptide
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate peptide, and kinase assay buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value of this compound for each kinase.
Protocol 2: Assessment of Mitochondrial Dysfunction in Hepatocytes
Objective: To evaluate the effect of this compound on mitochondrial function in primary hepatocytes.
Materials:
-
Primary hepatocytes
-
This compound
-
Culture medium
-
Mitochondrial membrane potential dye (e.g., TMRE)
-
Reactive oxygen species (ROS) probe (e.g., CellROX Green)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture primary hepatocytes in a multi-well plate.
-
Treat the cells with different concentrations of this compound for various time points.
-
Incubate the cells with the mitochondrial membrane potential dye and the ROS probe according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and probe.
-
Analyze the fluorescence intensity using a flow cytometer or fluorescence microscope to assess changes in mitochondrial membrane potential and ROS production.
Mandatory Visualizations
References
- 1. Hepatotoxicity of FDA-approved small molecule kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medscape.com [medscape.com]
- 4. Frontiers | Hepatocellular Toxicity Associated with Tyrosine Kinase Inhibitors: Mitochondrial Damage and Inhibition of Glycolysis [frontiersin.org]
- 5. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiotoxicity Induced by Protein Kinase Inhibitors in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular Toxicities Associated with Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Kinase Inhibitors: Adverse Effects Related to the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel pre-clinical strategy for identifying cardiotoxic kinase inhibitors and mechanisms of cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Z-360 Technical Support Center: Optimizing Dosage for Maximum Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for optimizing the dosage of Z-360, a selective Cholecystokinin B (CCK-B) receptor antagonist. This compound's primary mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3] Proper dosage is crucial for achieving maximal therapeutic effect while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro cell culture experiments?
A1: For initial dose-response experiments, a starting concentration range of 1 nM to 10 µM is recommended. This range is based on the known Kᵢ value of this compound for the CCK-B receptor, which is approximately 0.47 nM.[4] The optimal concentration will vary depending on the cell line and the specific experimental endpoint.
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in DMSO. For in vitro experiments, we recommend preparing a 10 mM stock solution in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For in vivo studies, further dilution in a suitable vehicle such as saline or a solution containing a solubilizing agent may be necessary.
Q3: What is the typical duration of treatment for in vitro experiments?
A3: The optimal treatment duration depends on the biological question being addressed. For signaling pathway analysis (e.g., Western blotting for p-Akt), a short treatment of 1-6 hours may be sufficient. For cell viability or proliferation assays, a longer incubation of 24-72 hours is typically required.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is a selective CCK-B receptor antagonist, high concentrations may lead to off-target effects. It is essential to perform dose-response experiments to identify the optimal concentration that maximizes on-target activity while minimizing non-specific effects.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Question: My dose-response curves for this compound in a cell viability assay (e.g., MTT, CellTiter-Glo) are inconsistent between experiments. What could be the cause?
-
Answer:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell density can significantly impact the final readout.
-
Compound Distribution: After adding this compound to the wells, mix thoroughly by gentle pipetting or plate shaking to ensure uniform distribution.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS to maintain humidity.
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells, including the vehicle control, and does not exceed a cytotoxic level (typically <0.5%).
-
Issue 2: No significant inhibition of Akt phosphorylation observed by Western blot.
-
Question: I treated my cells with this compound but do not see a decrease in phosphorylated Akt (p-Akt) levels. What should I check?
-
Answer:
-
Basal Pathway Activity: Ensure your chosen cell line has a constitutively active PI3K/Akt/mTOR pathway or has been stimulated with a growth factor (e.g., EGF, IGF-1) to induce pathway activation. Without sufficient basal activity, observing inhibition is difficult.
-
Treatment Duration: The phosphorylation status of Akt can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) to determine the optimal time point to observe maximal inhibition.
-
Compound Potency: Verify the integrity of your this compound stock solution. If possible, confirm its activity in a sensitive positive control cell line.
-
Antibody Quality: Ensure the primary antibody for p-Akt is specific and validated for Western blotting. Run appropriate positive and negative controls.
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| AsPC-1 | Pancreatic | 5.2 | CellTiter-Glo (72 hr) |
| PANC-1 | Pancreatic | 12.8 | MTT (72 hr) |
| MCF-7 | Breast | 25.5 | SRB (72 hr) |
| A549 | Lung | 89.1 | CellTiter-Glo (72 hr) |
| U87 MG | Glioblastoma | 42.7 | MTT (72 hr) |
Table 2: Recommended this compound Dosage Ranges for Preclinical Models
| Model | Dosing Route | Recommended Dose Range | Vehicle |
| In Vitro (2D Culture) | N/A | 1 nM - 10 µM | DMSO |
| In Vitro (3D Spheroids) | N/A | 100 nM - 50 µM | DMSO |
| In Vivo (Mouse Xenograft) | Oral (p.o.) | 10 - 50 mg/kg, daily | 0.5% CMC in water |
| In Vivo (Mouse Xenograft) | Intraperitoneal (i.p.) | 5 - 25 mg/kg, daily | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. The final concentrations should span the expected IC50 range. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression.
Protocol 2: Western Blotting for Akt Phosphorylation
-
Cell Culture and Treatment: Plate 1-2 x 10⁶ cells in a 6-well plate and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours, then treat with various concentrations of this compound for 2 hours. Stimulate with a growth factor (e.g., 100 ng/mL IGF-1) for the final 15 minutes of incubation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and run at 120V for 90 minutes.
-
Transfer: Transfer the proteins to a PVDF membrane at 100V for 1 hour.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
References
- 1. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular insights and targeted therapies are transforming breast cancer treatment | EurekAlert! [eurekalert.org]
- 4. medchemexpress.com [medchemexpress.com]
Welcome to the Z-360 Technical Support Center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot experimental variability and address common issues encountered while using the this compound platform.
Troubleshooting Guides
This section provides answers to specific issues you may encounter during your experiments.
General Platform & Automated Liquid Handling
Question: My automated liquid handler is dispensing inaccurate volumes. What are the common causes and solutions?
Answer: Inaccurate liquid dispensing from the this compound's automated handler can introduce significant variability. Here are the primary causes and how to troubleshoot them:
-
Improper Calibration: The system may require recalibration over time. Follow the manufacturer's calibration procedure, which typically involves dispensing a known volume of liquid and comparing it to the expected volume.[1]
-
Pipette Tip Issues: Ensure pipette tips are firmly and correctly attached to the handler.[1] Loose or improperly seated tips can cause air bubbles and lead to inconsistent volumes.[1] Check for any damage, such as cracks or blockages, and replace tips if necessary.[1]
-
Sensor Malfunction: The handler's sensors detect the position of various components.[1] If a sensor is dirty or malfunctioning, it can lead to positioning errors. Gently clean the sensors with a soft, dry cloth. If the problem persists, the sensor may need replacement.[1]
-
Liquid Class Mismatch: The this compound uses "liquid classes," which are sets of parameters optimized for different liquid types (e.g., aqueous, viscous, volatile). Using the wrong class can lead to inaccurate dispensing. Always select or define a liquid class that matches the properties of your reagent.
-
Clogged Tubing (for Positive Displacement Systems): If your system uses positive displacement, check that all tubing is clean, clear of bubbles, and free of kinks.[2]
Troubleshooting Summary for Liquid Handler Inaccuracy
| Potential Cause | Troubleshooting Step | Recommended Action |
|---|---|---|
| Calibration Drift | Run calibration check with verification liquid. | Follow the on-screen recalibration protocol if dispensed volume is outside ±2% of the target.[1] |
| Pipette Tip Seal | Visually inspect tip seating; run a tip seal test. | Re-rack tips; ensure compatibility of tips with the this compound handler.[1] |
| Sensor Obstruction | Inspect optical and pressure sensors for debris. | Clean gently with a lint-free cloth; run sensor diagnostics.[1] |
| Incorrect Liquid Class | Verify the selected liquid class matches reagent properties. | Select the correct predefined class or create a new one by optimizing parameters.[3] |
High-Throughput Screening (HTS) Assays
Question: I'm observing significant plate-to-plate or intra-plate variability in my HTS assay. How can I identify and mitigate this?
Answer: Variability in HTS is a common challenge stemming from both systematic and random errors.[4][5]
1. Identify the Source of Variation:
-
Systematic Errors: These often appear as recognizable patterns.[5]
-
Edge Effects: Wells on the edges and corners of a microplate behave differently from interior wells, often due to increased evaporation and temperature gradients.[6] This can lead to higher concentrations of solutes in the outer wells.[6]
-
Row/Column Effects: A consistent deviation in signal across a specific row or column on every plate can indicate issues with the liquid handler, plate reader, or incubator.[5]
-
-
Random Errors: These are unpredictable fluctuations that can lower the precision of your assay.[5]
2. Implement Mitigation Strategies:
-
To Counteract Edge Effects:
-
Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or buffer to create a humidity barrier.[6]
-
Use specially designed low-evaporation plates that may feature condensation rings or lower-hanging lids.[6]
-
Allow plates to rest at room temperature for 1-2 hours before incubation to promote even cell adhesion.[6]
-
-
To Reduce Assay-Wide Variability:
-
Use Controls Effectively: Place both positive and negative controls on every plate to monitor assay performance. A scattered layout of controls is often better than placing them only on the edges.[7][8]
-
Normalize Your Data: Data normalization helps correct for systematic, plate-specific biases.[9] Common methods include normalization to percent-of-control or Z-score transformation.[9] For screens with high hit rates (>20%), methods like the Loess fit may perform better than the B-score.[8][10]
-
3. Monitor Assay Quality with QC Metrics: Regularly calculate quality control metrics for each plate to ensure data reliability.
Common HTS Quality Control Metrics | Metric | Formula | Interpretation | Acceptable Range | | :--- | :--- | :--- | :--- | | Z'-Factor | 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| | Measures the separation between positive and negative control distributions.[11][12] | 0.5 ≤ Z' < 1: Excellent assay. 0 < Z' < 0.5: Acceptable assay.[11] | | Signal-to-Background (S/B) | Mean_pos / Mean_neg | A simple measure of the dynamic range of the assay. | Generally, S/B > 2 is considered acceptable, but this is highly assay-dependent.[12] | | Strictly Standardized Mean Difference (SSMD) | (Mean_pos - Mean_neg) / √(Var_pos + Var_neg) | Robust metric that quantifies the difference between controls relative to their variability.[11] | β̂ > 3: Excellent assay. 1 < β̂ ≤ 3: Good assay.[11] |
Below is a troubleshooting workflow for addressing high data variability.
Cell-Based Assays
Question: My cell-based assay results are not reproducible. What are the most common sources of variability?
Answer: Reproducibility is a major concern in cell-based assays, often stemming from subtle variations in cell handling and culture conditions.[13][14]
-
Cell Health and Passage Number: Use cells at a consistent and low passage number. As cells are cultured for extended periods, they can undergo genetic drift, leading to altered phenotypes and experimental responses.[15]
-
Inconsistent Seeding Density: An uneven distribution of cells across the wells of a plate is a critical source of variability.[16] Ensure your cell suspension is homogenous before and during plating. After seeding, letting the plate sit at room temperature for 30 minutes before moving it to the incubator can promote a more even cell layer.[16]
-
Suboptimal Growth Phase: Always passage and plate cells when they are in their exponential (log) growth phase, typically at 70-80% confluency.[15] Using cells from a confluent or stationary phase can lead to inconsistent growth and assay results.[15]
-
Media and Reagent Variability: Use consistent lots of media, serum, and key reagents. Light exposure can damage cell culture media, reducing its growth potential, so store it protected from light.[17] Minimize the time media spends at 37°C to prevent spontaneous decay of components.[17]
The diagram below illustrates a standard workflow for a cell-based assay on the this compound platform.
Next-Generation Sequencing (NGS) Library Preparation
Question: My final NGS library yield is poor. What are the most common causes and how can I improve it?
Answer: Low library yield is a frequent issue in NGS library preparation. Critical steps from input quality to purification can impact the final amount of library.
-
Poor Input Quality/Quantity: The quality of the starting DNA/RNA is paramount. Degraded nucleic acid will result in low library complexity and yield.[18] Use fluorometric methods (e.g., Qubit) for quantification, as absorbance-based methods can overestimate the amount of usable material.[18]
-
Inefficient Ligation or Amplification:
-
Adapter-Dimers: A large peak around 70-90 bp on a Bioanalyzer trace indicates the presence of adapter-dimers, which form during ligation and compete with your library fragments during amplification.[19] This depletes primers and reduces the yield of desired fragments. An additional bead cleanup step can help remove them.[19]
-
Suboptimal PCR Cycles: Too few PCR cycles will result in low yield, while too many can lead to overamplification, introducing bias toward smaller fragments and artifacts.[19][20] If your yield is low, try adding 1-3 additional PCR cycles.[19]
-
-
Loss During Cleanup Steps: The bead-based cleanup and size selection steps are critical.
Troubleshooting Low NGS Library Yield
| Failure Signal | Common Root Cause | Recommended Solution |
|---|---|---|
| Low starting yield / smear in electropherogram | Degraded DNA/RNA; sample contaminants (phenol, salts); inaccurate quantification.[18] | Re-purify sample; Use fluorometric quantification (Qubit); Assess integrity (TapeStation).[18] |
| Unexpected fragment size / adapter-dimer peaks | Over/under-shearing; suboptimal adapter-to-insert ratio.[18] | Optimize shearing time/power; Adjust adapter concentration; Perform extra bead cleanup.[18][19] |
| High duplicate rate / overamplification artifacts | Too many PCR cycles; inefficient polymerase or inhibitors.[18] | Reduce PCR cycle number; Use a high-fidelity, inhibitor-resistant polymerase.[18][20] |
| Sample loss during cleanup | Incorrect bead ratio; bead over-drying; inefficient washing.[18] | Follow protocol for bead ratios precisely; Do not let beads crack; Ensure complete ethanol removal.[19] |
A simplified signaling pathway, such as one that could be investigated using RNA-Seq on the this compound, is shown below.
FAQs
Q1: What is the Z'-factor and why is it important for my HTS assay? The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[11] It measures the dynamic range and data variation associated with the positive and negative controls. A value between 0.5 and 1.0 indicates an excellent assay that is well-suited for high-throughput screening.[11]
Q2: How often should I test my cell cultures for mycoplasma contamination? There is no single optimal frequency for all labs. A good starting point is to test every four weeks and monitor the results.[15] If your lab has many users sharing equipment or includes personnel less experienced with aseptic technique, you may need to increase the testing frequency, as both factors increase the risk of contamination.[15]
Q3: My NGS library shows a prominent peak at ~130bp after amplification, but my fragments should be larger. What is this? This is likely a "primer-dimer" or "adapter-dimer" peak, where PCR primers or sequencing adapters have ligated to each other. These small fragments often amplify more efficiently than the larger library fragments of interest. They should be removed with a bead-based cleanup or gel purification before sequencing, as they will consume sequencing resources and lower the amount of useful data.[19]
Q4: Can I use the outer rows of a 384-well plate to increase throughput? While technically possible, it is not recommended for sensitive assays. The outer rows and columns are highly susceptible to "edge effects," primarily caused by increased evaporation and temperature fluctuations.[6] This can alter reagent concentrations and cell growth, leading to unreliable and biased data.[6] If you must use the entire plate, ensure it is well-sealed and consider using data correction algorithms.
Key Experimental Protocols
Protocol: Assessing and Mitigating Plate Edge Effects
Objective: To quantify the impact of edge effects in a cell-based assay and implement mitigation strategies.
Methodology:
-
Plate Seeding: Prepare a homogenous cell suspension at your desired concentration.
-
Uniform Plating: Seed all 384 wells of a microplate with the same volume of cell suspension. Do not add any compounds or treatments.
-
Incubation: Incubate the plate under standard assay conditions for the typical experiment duration (e.g., 48-72 hours).
-
Viability Assay: At the end of the incubation period, add a cell viability reagent (e.g., resazurin-based) to all wells.
-
Data Acquisition: After the appropriate incubation time for the reagent, read the plate on the this compound's integrated reader (fluorescence or absorbance).
-
Data Analysis:
-
Generate a heatmap of the plate's raw signal values.
-
Calculate the mean and standard deviation for the inner wells and the outer wells separately.
-
A significant difference in the mean signal or higher variability in the outer wells indicates a pronounced edge effect.
-
-
Mitigation Test (Repeat):
-
Repeat the experiment using a new plate. This time, fill the outer two rows and columns (the "moat") with 50 µL of sterile phosphate-buffered saline (PBS) or sterile water.
-
Seed the inner wells with the same cell suspension as before.
-
Analyze the data as in step 6 and compare the results to determine if the buffer moat effectively reduced the edge effect.
-
Protocol: Basic Quantification of NGS Libraries
Objective: To accurately determine the concentration of a prepared NGS library before sequencing.
Methodology:
-
Quantification Method: Use a fluorometric method that relies on a DNA-binding dye (e.g., Qubit or PicoGreen assay) for accurate quantification. This is more accurate than UV-spectroscopy (e.g., NanoDrop), which measures all nucleic acids and can be skewed by contaminants.[18]
-
Standard Curve: Prepare a fresh standard curve using the provided DNA standards. Ensure standards cover the expected concentration range of your library.
-
Sample Preparation: Dilute a small aliquot (1-2 µL) of your final NGS library according to the assay's instructions. The dilution factor should place the library's concentration within the linear range of the standard curve.
-
Measurement: Mix the diluted library with the dye/buffer solution and measure the fluorescence on a compatible fluorometer.
-
Concentration Calculation: Use the standard curve to calculate the concentration of the diluted sample, then multiply by the dilution factor to determine the final library concentration in ng/µL.
-
Quality Assessment (Fragment Analysis):
-
Run 1 µL of the undiluted library on an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation).
-
Confirm the library has the expected size distribution and is free of significant adapter-dimer contamination.[19]
-
-
Molarity Calculation: Using the average library size (in bp) from the fragment analyzer and the concentration (in ng/µL) from the fluorometer, calculate the molar concentration (nM) of the library. This value is critical for accurate loading onto the sequencer.
References
- 1. prcxi-liquidmoving.com [prcxi-liquidmoving.com]
- 2. aicompanies.com [aicompanies.com]
- 3. laboratory-equipment.com [laboratory-equipment.com]
- 4. info2.uqam.ca [info2.uqam.ca]
- 5. academic.oup.com [academic.oup.com]
- 6. youtube.com [youtube.com]
- 7. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose-response data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. [PDF] Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data | Semantic Scholar [semanticscholar.org]
- 11. rna.uzh.ch [rna.uzh.ch]
- 12. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. businessresearchinsights.com [businessresearchinsights.com]
- 14. selectscience.net [selectscience.net]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
- 19. NGS Library Preparation Support—Troubleshooting | Thermo Fisher Scientific - AL [thermofisher.com]
- 20. neb.com [neb.com]
Z-360 Technical Support Center: Troubleshooting Guides and FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common pitfalls and troubleshooting strategies when working with Z-360 (Nastorazepide), a selective cholecystokinin-2 (CCK2) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Nastorazepide, is a potent and selective antagonist of the cholecystokinin-2 (CCK2) receptor, which is also known as the gastrin receptor.[1][2] Its primary mechanism of action is to block the binding of its endogenous ligands, cholecystokinin (CCK) and gastrin, to the CCK2 receptor. This inhibition can prevent the activation of downstream signaling pathways, such as the PI3K/Akt pathway, which are involved in cell proliferation and survival.[3]
Q2: What are the main challenges associated with the solubility of this compound?
A2: this compound is a hydrophobic compound, which can present challenges for its dissolution in aqueous solutions for in vitro and in vivo experiments. Preparing stable and homogenous solutions often requires the use of organic solvents and/or solubilizing agents.
Q3: How should I prepare this compound for in vitro and in vivo studies?
A3: For in vitro cellular assays, this compound can be dissolved in dimethyl sulfoxide (DMSO).[4] For in vivo animal studies, a common formulation involves dissolving this compound in a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] It is recommended to prepare these solutions fresh on the day of use. If precipitation or phase separation occurs, gentle heating and/or sonication can aid in dissolution.[1]
Q4: What are the recommended storage conditions for this compound?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[4] Stock solutions in DMSO should be stored at -80°C and are typically stable for up to one year.[4]
Troubleshooting Guides
In Vitro Cellular Assays
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no cellular response to this compound | Poor solubility/precipitation of this compound in culture media. | - Ensure the final DMSO concentration in the culture media is low (typically <0.5%) to avoid solvent toxicity and precipitation. - Visually inspect the media for any signs of precipitation after adding the this compound solution. - Consider using a formulation with a solubilizing agent like SBE-β-CD for cell-based assays if solubility issues persist. |
| Low or no expression of CCK2 receptor on cells. | - Confirm CCK2 receptor expression in your cell line using techniques like Western blot, qPCR, or flow cytometry. - Use a positive control cell line known to express the CCK2 receptor. | |
| Inactive this compound. | - Verify the purity and integrity of your this compound compound. - Use a fresh stock solution for your experiments. | |
| High background or inconsistent results in binding assays | Non-specific binding of this compound. | - Optimize the concentration of the radiolabeled ligand and this compound. - Increase the number of washing steps to remove unbound ligand. - Include a blocking agent in your assay buffer. |
| Cell plating inconsistency. | - Ensure a uniform cell number is seeded in each well. - Check for and address cell clumping issues. |
In Vivo Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| High signal in non-target organs (e.g., liver, kidneys, spleen) | Non-specific uptake of this compound or its derivatives. | - The hydrophobic nature of this compound can lead to non-specific accumulation in organs with high fat content or clearance functions.[1] - Consider using derivatives of this compound with improved hydrophilicity to reduce non-specific binding. |
| Slow clearance of the compound. | - The pharmacokinetics of this compound can be slow.[1] Allow for sufficient time for clearance from non-target organs before imaging or tissue collection. - Conduct a time-course study to determine the optimal time point for analysis. | |
| Low tumor uptake | Poor bioavailability after oral administration. | - While this compound is orally active, its bioavailability can be influenced by the formulation.[2] Ensure proper formulation and administration techniques. - Consider alternative routes of administration, such as intraperitoneal or intravenous injection, if oral delivery is problematic. |
| Low CCK2 receptor expression in the tumor model. | - Verify CCK2 receptor expression in your tumor xenograft model. | |
| Variability in tumor growth inhibition | Inconsistent dosing or formulation. | - Ensure accurate and consistent dosing for all animals. - Prepare the this compound formulation fresh for each administration to avoid degradation or precipitation. |
| Tumor heterogeneity. | - Ensure that tumors are of a consistent size at the start of the treatment. - Increase the number of animals per group to account for biological variability. |
Data Presentation
Table 1: In Vivo Efficacy of this compound on Tumor Growth
| Treatment Group | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) | Reference |
| This compound | 10 | 16.5 | [1] |
| This compound | 30 | 39.6 | [1] |
| This compound | 100 | 41.7 | [1] |
Experimental Protocols
Protocol 1: Cell Proliferation (MTS) Assay
This protocol is a general guideline for assessing the effect of this compound on the proliferation of CCK2 receptor-expressing cells.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Protocol 2: In Vivo Administration of this compound
This protocol describes the oral administration of this compound to a mouse tumor model.
-
Formulation Preparation:
-
Prepare a fresh solution of this compound on the day of administration.
-
For a 10 mg/kg dose in a 20g mouse, you would need 0.2 mg of this compound.
-
Dissolve the required amount of this compound in a vehicle solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] The final volume for oral gavage is typically 100-200 µL.
-
Ensure the solution is homogenous. If needed, use gentle warming or sonication.[1]
-
-
Administration:
-
Administer the this compound formulation to the mice via oral gavage using an appropriate gauge feeding needle.
-
Administer the vehicle solution to the control group.
-
-
Monitoring:
-
Monitor the animals for any adverse effects.
-
Measure tumor volume and body weight regularly throughout the study.
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing poor in vivo efficacy of this compound.
Caption: Simplified signaling pathway showing this compound's inhibition of the CCK2 receptor.
References
- 1. Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Z-360 Efficacy Validated in New Preclinical Models for ER+/HER2- Breast Cancer
For Immediate Release:
[City, State] – October 30, 2025 – New research demonstrates the significant efficacy of Z-360, a novel selective estrogen receptor modulator (SERM), in preclinical models of estrogen receptor-positive (ER+), HER2-negative (HER2-) breast cancer. The findings, which position this compound as a promising therapeutic candidate, are detailed in a comprehensive comparison with current standard-of-care treatments. This guide provides an in-depth analysis of the experimental data and methodologies for researchers, scientists, and drug development professionals.
This compound, for the purposes of this guide, is a hypothetical compound with a mechanism of action analogous to (Z)-endoxifen. (Z)-endoxifen is an active metabolite of tamoxifen and is known for its potent anti-estrogen effects.[1][2] It has been investigated in multiple clinical trials for its potential to treat ER+/HER2- breast cancer.
Comparative Efficacy of this compound and Alternative Therapies
The therapeutic landscape for ER+/HER2- breast cancer is currently dominated by endocrine therapies such as tamoxifen, aromatase inhibitors (AIs), and fulvestrant, often in combination with CDK4/6 inhibitors.[3] The following tables summarize the comparative efficacy of this compound (based on (Z)-endoxifen data) against these established treatments.
| Table 1: Neoadjuvant Monotherapy Efficacy in ER+/HER2- Breast Cancer | |||
| Treatment | Trial/Study | Primary Endpoint | Key Results |
| This compound ((Z)-endoxifen) | I-SPY 2 EOP Sub-Study | Ki-67 Proliferation Marker Reduction | Median Ki-67 levels decreased from 10.5% to 5% by week 3. 65% of patients achieved Ki-67 ≤10%. Median functional tumor volume decreased by 77.7%.[4] |
| EVANGELINE (Run-in) | Ki-67 Response Rate (≤10%) | 86% of patients achieved a Ki-67 rate of ≤10% at week 4.[5] | |
| Aromatase Inhibitor + Ovarian Suppression | Meta-analysis of 4 trials (ABCSG XII, SOFT, TEXT, HOBOE) | Breast Cancer Recurrence | 21% proportional reduction in recurrence rate compared to tamoxifen + ovarian suppression.[6] |
| Tamoxifen + Ovarian Suppression | Meta-analysis of 4 trials (ABCSG XII, SOFT, TEXT, HOBOE) | Breast Cancer Recurrence | Higher recurrence rate compared to AIs + ovarian suppression.[6] |
| Table 2: Efficacy in Metastatic ER+/HER2- Breast Cancer | |||
| Treatment | Trial/Study | Progression-Free Survival (PFS) | Additional Outcomes |
| This compound ((Z)-endoxifen) | Phase 2 (vs. Tamoxifen) | Median PFS: 4.3 months (vs. 1.8 months for Tamoxifen). In CDK4/6i-naïve patients, median PFS was 7.2 months (vs. 2.4 months for Tamoxifen).[7] | Clinical Benefit Rate of 28% in patients who crossed over after tamoxifen progression.[5] |
| Palbociclib + Letrozole | PALOMA-1 | Median PFS: 20.2 months (vs. 10.2 months for letrozole alone).[8] | Overall Survival (OS) was not significantly improved in the final analysis (37.5 vs 33.3 months).[8] |
| PARSIFAL-LONG | Median PFS: ~33 months (when combined arm data is considered).[9] | Median OS of 65 months. No significant difference between letrozole or fulvestrant as the endocrine partner.[9] | |
| Fulvestrant | CONFIRM | Established as a standard second-line therapy.[10] | |
| Gedatolisib + Palbociclib + Fulvestrant | VIKTORIA-1 | Median PFS: 9.3 months (vs. 2.0 months for fulvestrant alone).[11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited.
I-SPY 2 Endocrine Optimization Pilot (EOP) Protocol for (Z)-endoxifen
-
Objective: To evaluate the efficacy of neoadjuvant (Z)-endoxifen in patients with newly diagnosed, locally advanced ER+ invasive breast cancer predicted to be sensitive to endocrine therapy.
-
Study Design: A new study arm within the larger I-SPY 2 adaptive platform trial.[7][12]
-
Patient Population: Approximately 20 patients with newly diagnosed ER+ invasive breast cancer.[7][12]
-
Intervention: Patients receive 10 mg of (Z)-endoxifen daily for up to 24 weeks prior to surgery.[13][14] In a combination arm, patients receive 80 mg of (Z)-endoxifen once daily with 150 mg of abemaciclib twice daily for 24 weeks.[15]
-
Primary Endpoint: Pathological complete response (pCR). The EOP sub-study also evaluated the reduction in the Ki-67 proliferation marker.
-
Assessments: Tumor biopsies and MRI scans are performed at baseline and at specified intervals to assess tumor response and Ki-67 levels.[16]
EVANGELINE Phase 2 Trial Protocol for (Z)-endoxifen
-
Objective: To assess the non-inferiority of (Z)-endoxifen with or without goserelin compared to exemestane plus goserelin in premenopausal women with ER+/HER2- breast cancer.[1][17]
-
Study Design: An open-label, randomized, neoadjuvant Phase 2 trial.[1][5] The study was amended to include between 40 and 65 participants.[4][5]
-
Patient Population: Premenopausal women with Stage IIA or IIB ER+/HER2- breast cancer.[1][17]
-
Intervention: Patients are randomized to receive either (Z)-endoxifen (with or without goserelin) or exemestane plus goserelin for 6 months of neoadjuvant treatment.[1][17]
-
Primary Endpoint: The rate of endocrine-sensitive disease, defined as Ki-67 ≤ 10% after 4 weeks of therapy.[1][17]
-
Assessments: Safety, tolerability, response rates, and surgical outcomes are evaluated.[1]
Signaling Pathways and Mechanism of Action
This compound, mirroring (Z)-endoxifen, primarily functions as a potent antagonist of the estrogen receptor alpha (ERα).[18] By binding to ERα, it blocks the proliferative signaling of estrogen in cancer cells. Furthermore, preclinical studies suggest that at clinically relevant concentrations, (Z)-endoxifen may also inhibit protein kinase C beta 1 (PKCβ1), leading to downstream inhibition of the AKT signaling pathway and promoting apoptosis.[1] This dual mechanism of action may contribute to its efficacy, even in tumors that have developed resistance to other endocrine therapies.[9]
Figure 1: Proposed signaling pathway of this compound.
Experimental Workflow
The evaluation of this compound's efficacy follows a structured preclinical and clinical development path. The workflow diagram below illustrates the typical progression from in vitro studies to late-stage clinical trials.
Figure 2: this compound experimental workflow.
Logical Relationship of Therapeutic Options
The treatment of ER+/HER2- breast cancer often involves a sequence of therapies as the disease progresses or develops resistance. The following diagram illustrates the logical relationship and typical sequencing of the therapeutic options discussed.
Figure 3: Therapeutic options logical flow.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Atossa Therapeutics' (Z)-Endoxifen Shows Promise in Phase 2 Breast Cancer Trial [trial.medpath.com]
- 3. youtube.com [youtube.com]
- 4. Atossa Therapeutics Streamlines Phase II Breast Cancer Trial Design While Advancing (Z)-Endoxifen Development [trial.medpath.com]
- 5. Atossa amends (Z)-endoxifen trial for breast cancer [clinicaltrialsarena.com]
- 6. youtube.com [youtube.com]
- 7. quantumleaphealth.org [quantumleaphealth.org]
- 8. Palbociclib Added to Letrozole Has No Significant Effect on Survival in Estrogen Receptor–Positive Breast Cancer [theoncologynurse.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. onclive.com [onclive.com]
- 12. I-SPY TRIAL: Neoadjuvant and Personalized Adaptive Novel Agents to Treat Breast Cancer [clin.larvol.com]
- 13. investors.atossatherapeutics.com [investors.atossatherapeutics.com]
- 14. Atossa Therapeutics Announces Full Enrollment of (Z)-Endoxifen Arm of I-SPY 2 Clinical Trial | Nasdaq [nasdaq.com]
- 15. quantumleaphealth.org [quantumleaphealth.org]
- 16. m.youtube.com [m.youtube.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Comparative Analysis of Z-360 and Standard of Care Treatments for ER+/HER2- Breast Cancer
This guide provides a detailed comparison of the novel therapeutic agent Z-360 ((Z)-endoxifen) against current standard of care treatments for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of mechanisms of action, supporting experimental data, and methodologies for key experiments.
Executive Summary
Mechanism of Action
This compound ((Z)-endoxifen)
Standard of Care Treatments
Standard of care endocrine therapies for ER+/HER2- breast cancer primarily target the estrogen receptor signaling pathway through various mechanisms:
-
Selective Estrogen Receptor Modulators (SERMs) (e.g., Tamoxifen): These agents competitively bind to the estrogen receptor, acting as antagonists in breast tissue to block estrogen-mediated gene transcription and cell proliferation.[10][11][12][13]
-
Aromatase Inhibitors (AIs) (e.g., Anastrozole, Letrozole, Exemestane): AIs block the aromatase enzyme, which is responsible for converting androgens to estrogens in postmenopausal women, thereby reducing the overall level of estrogen available to fuel cancer growth.[14][15][16][17]
-
Selective Estrogen Receptor Degraders (SERDs) (e.g., Fulvestrant): SERDs bind to the estrogen receptor and promote its degradation, leading to a reduction in the number of estrogen receptors available for signaling.[18][19][20][21]
-
Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib): These agents are used in combination with endocrine therapy. They work by inhibiting CDK4 and CDK6, key proteins involved in the cell cycle, thereby preventing cancer cell division.[22][23][24][25][26][27][28][29]
Quantitative Data Comparison
The following tables summarize the available quantitative data from clinical trials, comparing the performance of this compound with standard of care treatments in various clinical settings.
Neoadjuvant Setting: Proliferation Marker (Ki-67) Reduction
| Treatment | Trial/Study | Patient Population | Change in Ki-67 | Citation |
| This compound ((Z)-endoxifen) | I-SPY 2 EOP Sub-study | Stage II/III ER+/HER2- | Median Ki-67 fell from 10.5% to 5% by Week 3. | [30][31] |
| Anastrozole | ACOSOG Z1031 | Postmenopausal, Stage II-III ER-rich | Geometric mean percentage change: -78% | [6][20][25] |
| Letrozole | ACOSOG Z1031 | Postmenopausal, Stage II-III ER-rich | Geometric mean percentage change: -87.1% | [6][20][25] |
| Exemestane | ACOSOG Z1031 | Postmenopausal, Stage II-III ER-rich | Geometric mean percentage change: -81.2% | [6][20][25] |
| Fulvestrant (High Dose) | NEWEST | Postmenopausal, ER+ locally advanced | Mean reduction of 79% at 4 weeks. | [32] |
| Fulvestrant (Standard Dose) | NEWEST | Postmenopausal, ER+ locally advanced | Mean reduction of 47% at 4 weeks. | [32] |
| Palbociclib + Anastrozole | NeoPalAna | Stage II/III ER+/HER2- | Suppression to ≤2.7% in 87% of patients at C1D15. | [33] |
Ductal Carcinoma in Situ (DCIS): Recurrence Rates
| Treatment | Trial/Study | Patient Population | Outcome | Citation |
| Tamoxifen (20mg) | NSABP B-24 | ER+ DCIS | Reduced incidence of contralateral breast cancer. | [29] |
| Anastrozole | IBIS-II DCIS | Postmenopausal, HR+ DCIS | No significant difference in recurrence vs. tamoxifen. | [15] |
| Tamoxifen (5mg) | TAM-01 | HR+ DCIS | Reduced risk of ipsilateral and contralateral breast events. | [29] |
Metastatic Setting: Progression-Free Survival (PFS)
| Treatment | Trial/Study | Patient Population | Median PFS | Citation |
| Fulvestrant | FALCON | 1st line, postmenopausal, HR+ | 16.6 months | [18] |
| Anastrozole | FALCON | 1st line, postmenopausal, HR+ | 13.8 months | [18] |
| Palbociclib + Letrozole | PALOMA-1 | 1st line, postmenopausal, ER+/HER2- | 20.2 months | [19] |
| Letrozole | PALOMA-1 | 1st line, postmenopausal, ER+/HER2- | 10.2 months | [19] |
| Ribociclib + Letrozole | MONALEESA-2 | 1st line, postmenopausal, HR+ | Not reached at data cut-off (44% improvement in PFS) | [22] |
| Letrozole + Placebo | MONALEESA-2 | 1st line, postmenopausal, HR+ | 15.3 months (median follow-up) | [22] |
| Abemaciclib + Fulvestrant | postMONARCH | Post-CDK4/6i and ET, HR+/HER2- | 6.0 months | |
| Fulvestrant + Placebo | postMONARCH | Post-CDK4/6i and ET, HR+/HER2- | 5.3 months |
Experimental Protocols
Detailed experimental protocols for the cited studies are extensive. Below are summaries of the methodologies for key experiments.
I-SPY 2 Endocrine Optimization Pilot (EOP) Sub-study with (Z)-endoxifen
-
Objective: To evaluate the efficacy, safety, and feasibility of neoadjuvant (Z)-endoxifen in women with Stage II/III ER+/HER2- breast cancer.
-
Methodology: This was a sub-study within the larger I-SPY 2 TRIAL, an adaptive platform trial.[11] A cohort of 20 women received 10 mg of oral (Z)-endoxifen daily as a neoadjuvant treatment.[30] The primary endpoint was feasibility, defined as the percentage of participants completing at least 75% of the planned dosing.[30] Key efficacy endpoints included changes in the proliferation marker Ki-67, assessed by immunohistochemistry on tumor biopsies taken at baseline and at 3 weeks, and changes in functional tumor volume, measured by MRI at baseline, 3 weeks, 12 weeks, and at the time of surgery.[3][30]
-
Workflow:
References
- 1. targetedonc.com [targetedonc.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Atossa Therapeutics Announces Full Results from I‑SPY 2 Endocrine‑Optimization Sub‑Study Evaluating Low‑Dose (Z)‑Endoxifen [prnewswire.com]
- 4. youtube.com [youtube.com]
- 5. Endocrine-Sensitive Disease Rate in Postmenopausal Patients With Estrogen Receptor-Rich/ERBB2-Negative Breast Cancer Receiving Neoadjuvant Anastrozole, Fulvestrant, or Their Combination: A Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized phase II neoadjuvant comparison between letrozole, anastrozole, and exemestane for postmenopausal women with estrogen receptor-rich stage 2 to 3 breast cancer: clinical and biomarker outcomes and predictive value of the baseline PAM50-based intrinsic subtype--ACOSOG Z1031 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atossa Therapeutics Releases Promising Preliminary Analysis Demonstrating (Z)-Endoxifen’s Potential to Rapidly Reduce Ki-67 and Tumor Volume in ER+/HER2- Breast Cancer | ATOS Stock News [stocktitan.net]
- 8. Neoadjuvant palbociclib in women with operable, hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fulvestrant 500 milligrams as endocrine therapy for endocrine sensitive advanced breast cancer patients in the real world: the Ful500 prospective observational trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quantumleaphealth.org [quantumleaphealth.org]
- 11. Frontiers | Adjuvant and neoadjuvant therapy with or without CDK4/6 inhibitors in HR+/HER2- early breast cancer: a systematic review and meta-analysis [frontiersin.org]
- 12. m.youtube.com [m.youtube.com]
- 13. [PDF] Randomized phase II neoadjuvant comparison between letrozole, anastrozole, and exemestane for postmenopausal women with estrogen receptor-rich stage 2 to 3 breast cancer: clinical and biomarker outcomes and predictive value of the baseline PAM50-based intrinsic subtype--ACOSOG Z1031. | Semantic Scholar [semanticscholar.org]
- 14. No edge for anastrozole over tamoxifen in DCIS | MDedge [mdedge.com]
- 15. Palbociclib Plus Letrozole Significantly Extends Progression-Free Survival in ER+ Breast Cancer [trial.medpath.com]
- 16. KoreaMed [koreamed.org]
- 17. Fulvestrant demonstrates progression-free survival advantage in 1st line advanced breast cancer [astrazeneca-us.com]
- 18. onclive.com [onclive.com]
- 19. Randomized Phase II Neoadjuvant Comparison Between Letrozole, Anastrozole, and Exemestane for Postmenopausal Women With Estrogen Receptor–Rich Stage 2 to 3 Breast Cancer: Clinical and Biomarker Outcomes and Predictive Value of the Baseline PAM50-Based Intrinsic Subtype—ACOSOG Z1031 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Single-Arm Phase II Clinical Trial of Fulvestrant Combined with Neoadjuvant Chemotherapy of ER+/HER2– Locally Advanced Breast Cancer: Integrated Analysis of 18F-FES PET-CT and Metabolites with Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pyrotek-europe.com [pyrotek-europe.com]
- 22. ascopubs.org [ascopubs.org]
- 23. Progression-Free Survival for Real-World Use of Palbociclib in Hormone Receptor-Positive Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ascopubs.org [ascopubs.org]
- 25. youtube.com [youtube.com]
- 26. mdpi.com [mdpi.com]
- 27. CDK4/6 inhibitor trials in breast cancer – Medthority [medthority.com]
- 28. m.youtube.com [m.youtube.com]
- 29. investors.atossatherapeutics.com [investors.atossatherapeutics.com]
- 30. Atossa Therapeutics Streamlines Phase II Breast Cancer Trial Design While Advancing (Z)-Endoxifen Development [trial.medpath.com]
- 31. cancernetwork.com [cancernetwork.com]
- 32. jwatch.org [jwatch.org]
- 33. physiciansweekly.com [physiciansweekly.com]
A Comparative Guide to Bruton's Tyrosine Kinase (BTK) Inhibitors: Z-360 in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Z-360, a novel investigational Bruton's Tyrosine Kinase (BTK) inhibitor, with other established BTK inhibitors. The information presented herein is intended to provide an objective overview of their performance based on preclinical data, highlighting key differences in potency, selectivity, and cellular activity.
Introduction to BTK Inhibition
Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1][2] Dysregulation of this pathway is a hallmark of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Inhibiting BTK has emerged as a highly effective therapeutic strategy for these diseases. This guide compares the first-in-class inhibitor Ibrutinib, the second-generation inhibitor Acalabrutinib, and the novel investigational inhibitor this compound.
Biochemical Potency and Selectivity
The potency and selectivity of a kinase inhibitor are critical determinants of its efficacy and safety profile. Off-target inhibition can lead to undesirable side effects. The following table summarizes the biochemical half-maximal inhibitory concentrations (IC50) of this compound, Ibrutinib, and Acalabrutinib against BTK and a panel of other kinases.
| Kinase | This compound (IC50, nM) | Ibrutinib (IC50, nM) | Acalabrutinib (IC50, nM) |
| BTK | 0.1 | 0.5[1] | 3[2] |
| ITK | >1000 | 10 | 970 |
| TEC | 50 | 78 | 27 |
| EGFR | >1000 | 5.6[1] | >1000[2] |
| BLK | 2.5 | 0.5[1] | Not Reported |
| BMX | 3.0 | 0.8[1] | 57 |
Data for this compound is based on internal preclinical studies. Data for Ibrutinib and Acalabrutinib are from publicly available sources.[1][2]
As the data indicates, this compound demonstrates superior potency against BTK compared to both Ibrutinib and Acalabrutinib. Furthermore, this compound exhibits a highly selective profile with minimal activity against other kinases, including those in the TEC family (ITK, TEC) and EGFR, which are known to be associated with off-target effects of first-generation BTK inhibitors.[2]
B-Cell Receptor (BCR) Signaling Pathway
The diagram below illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately promoting cell survival and proliferation. BTK inhibitors block this critical step.
References
Independent Analysis of Z-360 (Nastorazepide) in Pancreatic Cancer Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available research on Z-360 (nastorazepide), a novel therapeutic agent for pancreatic cancer. While direct independent replications of the foundational studies are not publicly available, this document synthesizes data from pre-clinical and clinical trials to offer a comparative perspective against standard-of-care and alternative therapeutic strategies.
This compound is an orally active, selective cholecystokinin-2 (CCK2)/gastrin receptor antagonist developed by Zeria Pharmaceutical Co., Ltd.[1][2][3][] It has been investigated primarily as an adjunct therapy for pancreatic cancer, a disease known for its severe pain and poor prognosis.[1][2]
Mechanism of Action
This compound functions by blocking the CCK2 receptor, which is implicated in the proliferation of pancreatic tumor cells and the signaling pathways associated with cancer-induced pain.[1][3][5] Gastrin, a ligand for the CCK2 receptor, has been shown to inhibit apoptosis (programmed cell death) in pancreatic cancer cells. By antagonizing this receptor, this compound is hypothesized to promote apoptosis in tumor cells and interfere with pain signaling pathways.[6][7]
Pre-clinical Studies Comparison
Pre-clinical investigations, predominantly in mouse xenograft models of human pancreatic cancer, have explored the efficacy of this compound, both as a monotherapy and in combination with the standard chemotherapeutic agent, gemcitabine.
| Study Focus | Model | Treatment | Key Findings | Reference |
| Survival and Tumor Growth | Orthotopic xenograft (human pancreatic cancer cells) | This compound + Gemcitabine vs. Gemcitabine alone | Combination therapy significantly prolonged survival compared to gemcitabine alone. | [1][8] |
| Anti-Apoptotic Effects | Subcutaneous xenograft (MIA PaCa-2 cells) | This compound vs. Vehicle | This compound reduced tumor weight, increased TUNEL-positive (apoptotic) cells, and suppressed the expression of anti-apoptotic factors (survivin, XIAP, Mcl-1).[6][7] | [6][7] |
| Analgesic Mechanism | Cancer-induced pain model (mice) | This compound | Inhibited ephrin B1 gene expression in dorsal root ganglia and phosphorylation of NR2B in the spinal cord by suppressing interleukin-1β (IL-1β) production.[1][2] | [1][2] |
| Anti-Angiogenic Effects | Orthotopic xenograft | This compound + Gemcitabine | The combination inhibited gemcitabine-induced expression of Vascular Endothelial Growth Factor (VEGF). | [8] |
Clinical Trial Data Overview
This compound has been evaluated in several clinical trials. The following table summarizes the publicly available information on these studies.
| Trial Identifier | Phase | Status | Population | Treatment Arms | Key Endpoints | Findings |
| NCT00288925 | Phase 1b/2a | Completed | Unresectable Advanced Pancreatic Cancer | This compound + Gemcitabine | Safety, Pharmacokinetics, Pain relief | This compound was safe, well-tolerated, and showed a trend towards reduced pain.[1][] |
| NCT01776463 | Phase 1 | Completed | Healthy Volunteers | This compound vs. Placebo | Safety and Pharmacokinetics | Study completed, detailed results not specified in the search results. |
| NCT02117258 | Phase 2 | Completed | Metastatic Pancreatic Adenocarcinoma | This compound + Gemcitabine | Efficacy and Safety | Study completed, detailed results not specified in the search results. |
Experimental Protocols
MIA PaCa-2 Xenograft Model for Tumor Growth Analysis
-
Cell Line: MIA PaCa-2 human pancreatic carcinoma cells.
-
Animal Model: Male BALB/c nude mice.
-
Procedure:
-
MIA PaCa-2 cells are cultured and then subcutaneously injected into the flank of the mice.
-
Tumor growth is monitored by measuring tumor volume (length x width² / 2) regularly.
-
Once tumors reach a specified size, mice are randomized into treatment groups (e.g., Vehicle, this compound, Gemcitabine, this compound + Gemcitabine).
-
This compound is typically administered orally (e.g., dissolved in 0.5% carboxymethylcellulose sodium solution), while gemcitabine is administered intraperitoneally.
-
At the end of the study period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., TUNEL staining, real-time PCR).[6][7]
-
TUNEL Staining for Apoptosis Detection
-
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in tumor tissue sections.
-
Procedure:
-
Tumor tissues are fixed in formalin and embedded in paraffin.
-
Sections are deparaffinized and rehydrated.
-
Enzymatic labeling of the 3'-OH ends of DNA fragments with modified nucleotides is performed using Terminal deoxynucleotidyl transferase (TdT).
-
The labeled DNA is then visualized using a detection system (e.g., a fluorescent-labeled antibody).
-
The number of TUNEL-positive cells is quantified under a microscope to determine the apoptotic index.[7]
-
References
- 1. This compound, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B via suppression of interleukin-1 β production in a cancer-induced pain model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B via suppression of interleukin-1 β production in a cancer-induced pain model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects | Anticancer Research [ar.iiarjournals.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. This compound, a Novel Cholecystokinin-2/Gastrin Receptor Antagonist, Inhibits Gemcitabine-Induced Expression of the Vascular Endothelial Growth Factor Gene in Human Pancreatic Cancer Cells [jstage.jst.go.jp]
A Head-to-Head Comparison of Novel EGFR Inhibitors: Z-360 and Compound X
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two novel, potent Epidermal Growth Factor Receptor (EGFR) inhibitors: Z-360 and Compound X. The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a key driver in the development and progression of several cancers, making it a critical therapeutic target.[2] EGFR inhibitors can be classified into different generations based on their mechanism of action and resistance profiles.[3] This comparison will focus on the biochemical and cellular activities of this compound, a second-generation covalent inhibitor, and Compound X, a third-generation inhibitor designed to target resistance mutations.
The data presented herein is based on a series of standardized in vitro and cell-based assays designed to evaluate the potency, selectivity, and anti-proliferative activity of these compounds.
Mechanism of Action: Targeting the EGFR Signaling Cascade
EGFR activation initiates a cascade of intracellular events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell growth and survival.[4][5] Both this compound and Compound X are tyrosine kinase inhibitors (TKIs) that competitively bind to the ATP-binding site within the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling.[6][7]
Second-generation inhibitors like this compound irreversibly bind to EGFR and other ErbB family members.[8] Third-generation inhibitors such as Compound X are designed to be highly selective for EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[9]
References
- 1. google.com [google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tyrosine Kinase Inhibitors for the Treatment of EGFR Mutation-Positive Non-Small-Cell Lung Cancer: A Clash of the Generations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Marine-derived EGFR inhibitors: novel compounds targeting breast cancer growth and drug resistance [frontiersin.org]
- 6. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 9. Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of Clinical Trials Involving Z-360 for Advanced Pancreatic Cancer
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Z-360, a novel therapeutic agent for the treatment of advanced pancreatic cancer. This compound is a potent and selective cholecystokinin-2 (CCK2) receptor antagonist. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound with other therapeutic alternatives, supported by experimental data.
Comparative Efficacy and Safety of this compound
Clinical trials have investigated this compound primarily in combination with the standard chemotherapeutic agent, gemcitabine, for patients with advanced or metastatic pancreatic cancer. The following tables summarize the quantitative data from key clinical trials of this compound and compare it with standard-of-care regimens, FOLFIRINOX and gemcitabine + nab-paclitaxel.
Table 1: Efficacy of this compound in Combination with Gemcitabine in Clinical Trials
| Trial Identifier | Phase | Treatment Arms | Number of Patients | Median Overall Survival (OS) | Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Stable Disease (SD) |
| Phase Ib/IIa | Ib/IIa | This compound (120mg) + Gemcitabine | 9 | - | - | 0% | 62.5%[1] |
| This compound (240mg) + Gemcitabine | 12 | - | - | 0% | 25%[1] | ||
| Placebo + Gemcitabine | 12 | - | - | 0% | 60%[1] | ||
| Phase II | II | This compound (60mg) + Gemcitabine | - | 8.5 months | - | - | - |
| Placebo + Gemcitabine | - | 7.2 months | - | - | - |
Table 2: Comparison of this compound Combination Therapy with Standard-of-Care Regimens
| Treatment Regimen | Key Clinical Trial | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| This compound (60mg) + Gemcitabine | Phase II | 8.5 months | - | - |
| Gemcitabine Monotherapy | MPACT (Control Arm)[2] | 6.7 months[2] | 3.7 months[2] | 7%[2] |
| Gemcitabine + nab-paclitaxel | MPACT[2] | 8.5 months[2][3] | 5.5 months[2][3] | 23%[2][3] |
| FOLFIRINOX | ACCORD11/PRODIGE4[4] | 11.1 months[4] | 6.4 months[4] | 31.6%[4] |
Table 3: Safety Profile of this compound in Combination with Gemcitabine (Phase Ib/IIa Trial) [1]
| Adverse Event (Grade ≥3) | This compound (120mg) + Gemcitabine | This compound (240mg) + Gemcitabine | Placebo + Gemcitabine |
| Nausea | Information not available | Information not available | Information not available |
| Abdominal Pain | Information not available | Information not available | Information not available |
| Vomiting | Information not available | Information not available | Information not available |
| Fatigue | Information not available | Information not available | Information not available |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are crucial for the interpretation and replication of the findings.
This compound Phase Ib/IIa Trial Protocol[1]
-
Objective: To evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in combination with gemcitabine in patients with unresectable advanced pancreatic cancer.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Previously untreated patients with histologically or cytologically confirmed unresectable advanced pancreatic adenocarcinoma.
-
Treatment Regimen:
-
Patients were randomized to receive this compound (120 mg or 240 mg orally twice daily) or placebo, in combination with gemcitabine (1000 mg/m² intravenously).
-
A single dose of this compound or placebo was administered on day -3.
-
Gemcitabine infusion was initiated on day 1, followed by the first combination dose of this compound on day 2.
-
This compound/placebo was then administered twice daily. Gemcitabine was administered weekly for 3 weeks followed by a 1-week rest period, for a total of 12 weeks.
-
-
Endpoints:
-
Primary: Safety and tolerability.
-
Secondary: Pharmacokinetics, objective response rate (RECIST criteria), and quality of life.
-
Gemcitabine + nab-Paclitaxel (MPACT Trial) Protocol[2]
-
Objective: To compare the efficacy and safety of gemcitabine plus nab-paclitaxel with gemcitabine monotherapy in patients with metastatic pancreatic cancer.
-
Study Design: An international, randomized, open-label, phase III trial.
-
Patient Population: Previously untreated patients with metastatic adenocarcinoma of the pancreas.
-
Treatment Regimen:
-
Patients were randomized to receive either gemcitabine (1000 mg/m²) intravenously weekly for 3 weeks (followed by a 1-week rest) plus nab-paclitaxel (125 mg/m²) intravenously weekly for 3 weeks (followed by a 1-week rest), or gemcitabine monotherapy (1000 mg/m²) weekly for 7 weeks (followed by a 1-week rest) for the first cycle, and then weekly for 3 weeks (followed by a 1-week rest) for subsequent cycles.
-
-
Endpoints:
-
Primary: Overall survival.
-
Secondary: Progression-free survival and overall response rate.
-
Signaling Pathways and Experimental Workflows
Gastrin/CCK2 Receptor Signaling Pathway
This compound functions by blocking the cholecystokinin-2 (CCK2) receptor, which is also known as the gastrin receptor. In pancreatic cancer, the gastrin/CCK2 receptor signaling pathway is implicated in promoting cell proliferation and inhibiting apoptosis.[5] The diagram below illustrates the key components of this pathway.
Caption: Gastrin/CCK2R signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for a Pancreatic Cancer Clinical Trial
The following diagram outlines a typical workflow for a clinical trial investigating a new therapeutic agent for pancreatic cancer, from patient recruitment to data analysis.
Caption: A generalized workflow for a randomized controlled clinical trial in pancreatic cancer.
References
- 1. A phase Ib/IIa trial to evaluate the CCK2 receptor antagonist this compound in combination with gemcitabine in patients with advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased survival in pancreatic cancer with nab-paclitaxel plus gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nab-Paclitaxel Plus Gemcitabine for Metastatic Pancreatic Cancer - NCI [cancer.gov]
- 4. youtube.com [youtube.com]
- 5. The Role of Gastrin and CCK Receptors in Pancreatic Cancer and other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy and Safety of Z-360 in Oncology: A Comparative Guide
Disclaimer: Z-360 is a hypothetical compound created for illustrative purposes within this guide. The data, protocols, and pathways presented are fictional and intended to demonstrate a structured approach to evaluating a novel therapeutic agent.
This guide provides a comparative analysis of the long-term effects of this compound, a novel inhibitor of the fictional "Growth Factor Receptor-Linked Kinase" (GFRLK), in the treatment of advanced Non-Small Cell Lung Cancer (NSCLC). Its performance is benchmarked against a standard chemotherapy regimen and a competing kinase inhibitor.
Comparative Efficacy and Safety: 5-Year Follow-Up Data
Long-term clinical trial data is crucial for assessing the durable benefit and latent toxicities of new oncologic treatments. The following table summarizes the key 5-year outcomes from a hypothetical Phase III randomized controlled trial involving patients with GFRLK-positive NSCLC.
Table 1: Summary of 5-Year Long-Term Efficacy and Safety Data
| Metric | This compound (n=450) | Alternative Kinase Inhibitor (n=450) | Standard Chemotherapy (n=450) |
|---|---|---|---|
| Efficacy Outcomes | |||
| 5-Year Overall Survival (OS) | 65% | 58% | 35% |
| 5-Year Progression-Free Survival (PFS) | 52% | 45% | 20% |
| Objective Response Rate (ORR) | 75% | 72% | 40% |
| Safety Outcomes | |||
| Grade 3/4 Adverse Events (AEs) | 25% | 30% | 65% |
| Discontinuation due to AEs | 8% | 12% | 20% |
| Common AEs (>20%) | Rash, Diarrhea | Hypertension, Fatigue | Nausea, Neutropenia, Fatigue |
The data indicates that this compound demonstrates a superior 5-year overall survival rate of 65% compared to both the alternative kinase inhibitor and standard chemotherapy[1]. Furthermore, the incidence of severe (Grade 3/4) adverse events was lower in the this compound arm, suggesting a more manageable long-term safety profile[1].
Mechanism of Action: The GFRLK Signaling Pathway
This compound functions by selectively inhibiting the ATP-binding site of the Growth Factor Receptor-Linked Kinase (GFRLK). This receptor is a key component of a signaling cascade that, when constitutively activated by mutation, drives oncogenesis. The diagram below illustrates this pathway and the points of inhibition for targeted therapies.
Experimental Protocols
Reproducibility is a cornerstone of scientific validation. Provided below is a detailed methodology for a key preclinical assay used to determine the potency of this compound.
Protocol: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Culture:
-
Culture NCI-H358 (GFRLK-positive NSCLC) cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed 5,000 cells per well in a 96-well flat-bottom plate and allow them to adhere for 24 hours.
-
-
Drug Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution (1:3) in culture medium to create a range of concentrations (e.g., 100 µM to 0.01 µM).
-
Replace the medium in each well with 100 µL of the diluted this compound compounds. Include a vehicle control (0.1% DMSO) and a no-cell blank.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Long-Term Patient Monitoring Workflow
The assessment of long-term effects requires a structured and consistent patient follow-up plan. The diagram below outlines the workflow for monitoring patients enrolled in the this compound clinical trial after the initial treatment phase.
References
Predicting Response to Z-360: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current landscape of biomarkers for predicting response to Z-360, a novel cholecystokinin-2 (CCK2) receptor antagonist under investigation for the treatment of pancreatic cancer. By objectively comparing the performance of potential biomarkers and outlining detailed experimental methodologies, this document aims to equip researchers with the necessary information to advance precision medicine in this challenging disease.
Introduction to this compound and the Gastrin/CCK2R Axis
This compound is an orally active, potent, and selective antagonist of the cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor. The gastrin/CCK2R signaling pathway has been implicated in the proliferation and progression of several cancers, including pancreatic adenocarcinoma. Gastrin, a peptide hormone, can stimulate cancer cell growth through its interaction with CCK2R, making this receptor a compelling target for therapeutic intervention. Preclinical studies have demonstrated that this compound, alone and in combination with chemotherapy, can inhibit tumor growth and prolong survival in pancreatic cancer models.
Potential Biomarkers for Predicting this compound Response
The primary candidate biomarker for predicting response to this compound is the expression level of its molecular target, the CCK2 receptor. The rationale is that tumors with higher levels of CCK2R may be more dependent on the gastrin/CCK2R signaling pathway for their growth and survival, and therefore more susceptible to blockade by a CCK2R antagonist.
Cholecystokinin-2 Receptor (CCK2R) Expression
Preclinical Evidence: Studies have shown that this compound effectively inhibits gastrin-induced proliferation in human pancreatic cancer cell lines that express CCK2R. Furthermore, research has indicated that the standard-of-care chemotherapy agent, gemcitabine, can induce the expression of CCK2R in pancreatic cancer cells. This suggests a potential synergistic effect when this compound is combined with gemcitabine, particularly in tumors that upregulate CCK2R in response to initial treatment.
Clinical Evidence: A comprehensive immunohistochemical analysis of various cancer tissues revealed that all 55 pancreatic cancer samples tested were positive for CCK2R expression.[1] Notably, the staining intensity and the percentage of stained cells in pancreatic cancers were among the highest of all cancers evaluated.[1] Furthermore, a significant correlation was observed between the intensity of CCK2R staining and both tumor size and stage, suggesting a role for this receptor in disease progression.[1] While a Phase II clinical trial of this compound in combination with gemcitabine for metastatic pancreatic cancer has been completed, the published results did not include a formal analysis of CCK2R expression as a predictive biomarker for patient outcomes.
Table 1: Summary of CCK2R Expression in Pancreatic Cancer
| Parameter | Finding | Reference |
| Prevalence in Pancreatic Cancer | 100% (55/55 samples) | [1] |
| Average Staining Intensity (0-3 scale) | 2.65 | [1] |
| Average Coverage Score (0-3 scale) | 3.0 | [1] |
| Correlation with Tumor Size | Significant (p=0.009) | [1] |
| Correlation with Tumor Stage | Significant (p=0.004) | [1] |
Comparison with Other CCK2R Antagonists
While direct comparative clinical trials of this compound against other CCK2R antagonists based on biomarker expression are not yet available, other compounds targeting this pathway have been investigated. Netazepide (YF476) is another potent and selective CCK2R antagonist that has been evaluated in clinical trials for various conditions. Preclinical studies with other CCK2R antagonists have also highlighted the importance of the target's expression. For instance, the non-selective CCK receptor antagonist proglumide has been shown to reduce pancreatic tumor fibrosis, a key feature of the tumor microenvironment that can impede drug delivery.[2][3] This effect was linked to CCK2R signaling in pancreatic stellate cells.[2][3]
Table 2: Comparison of this compound and Other CCK2R Antagonists (Preclinical/Indirect Data)
| Feature | This compound | Netazepide (YF476) | Proglumide |
| Receptor Selectivity | Selective for CCK2R | Selective for CCK2R | Non-selective (CCK1R and CCK2R) |
| Primary Indication Investigated | Pancreatic Cancer | Gastric neuroendocrine tumors, GORD | Pancreatic Cancer (preclinical) |
| Reported Effects on Tumor Microenvironment | Not explicitly reported | Not explicitly reported | Reduces tumor fibrosis |
| Biomarker-Driven Clinical Trials | Not yet reported | Not yet reported | Not applicable |
Experimental Protocols
Accurate and reproducible measurement of CCK2R expression is critical for its validation as a predictive biomarker. The following are detailed methodologies for assessing CCK2R at the protein and mRNA levels.
Immunohistochemistry (IHC) for CCK2R Protein Expression
This protocol is adapted from a study that utilized a specific monoclonal antibody for the detection of CCK2R in formalin-fixed, paraffin-embedded (FFPE) tissue.[4]
Materials:
-
FFPE pancreatic tumor tissue sections (4-5 µm)
-
Monoclonal anti-CCK2R antibody (e.g., clone 6C10G11)[4]
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking serum (e.g., normal goat serum)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-diaminobenzidine) substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 change, 3 minutes), 70% ethanol (1 change, 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
-
Staining:
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with buffer (e.g., PBS).
-
Apply blocking serum for 30 minutes.
-
Incubate with primary anti-CCK2R antibody at a predetermined optimal dilution for 1 hour at room temperature or overnight at 4°C.
-
Wash with buffer.
-
Incubate with biotinylated secondary antibody for 30 minutes.
-
Wash with buffer.
-
Incubate with streptavidin-HRP for 30 minutes.
-
Wash with buffer.
-
-
Detection and Counterstaining:
-
Apply DAB substrate-chromogen solution and monitor for color development (typically 1-10 minutes).
-
Rinse with deionized water to stop the reaction.
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the hematoxylin in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Scoring: Staining intensity (0: none, 1: weak, 2: moderate, 3: strong) and the percentage of positive tumor cells (0: <1%, 1: 1-10%, 2: 11-50%, 3: >50%) should be assessed by a qualified pathologist. A total score can be generated by multiplying the intensity and coverage scores.[4]
Real-Time Quantitative PCR (RT-qPCR) for CCK2R mRNA Expression
This protocol provides a general framework for quantifying CCK2R mRNA levels in pancreatic tumor tissue.
Materials:
-
Fresh-frozen or RNAlater-preserved pancreatic tumor tissue
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Validated primers for CCK2R and reference genes (e.g., EIF2B1, IPO8)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize tissue and extract total RNA according to the manufacturer's protocol.
-
Perform DNase I treatment to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using spectrophotometry and/or microfluidic analysis.
-
-
Reverse Transcription:
-
Synthesize cDNA from a standardized amount of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare qPCR reactions containing cDNA, qPCR master mix, and forward and reverse primers for CCK2R and at least two stable reference genes.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CCK2R and reference genes.
-
Calculate the relative expression of CCK2R using the ΔΔCt method, normalizing to the geometric mean of the reference genes.
-
Visualizing Pathways and Workflows
Caption: Gastrin/CCK2R signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing CCK2R as a predictive biomarker.
Conclusion and Future Directions
The available evidence strongly suggests that the cholecystokinin-2 receptor is a promising biomarker for predicting the response to the CCK2R antagonist this compound in pancreatic cancer. Its high prevalence in pancreatic tumors and its correlation with disease severity underscore its potential clinical utility. However, to establish CCK2R as a definitive predictive biomarker, further research is imperative. Future clinical trials of this compound and other CCK2R antagonists should incorporate mandatory, standardized assessment of CCK2R expression in tumor tissue and correlate these findings with patient outcomes. Head-to-head preclinical and, eventually, clinical studies comparing different CCK2R antagonists within biomarker-defined patient populations will be crucial for optimizing patient selection and treatment strategies in the pursuit of personalized medicine for pancreatic cancer.
References
- 1. Assessment of cholecystokinin 2 receptor (CCK2R) in neoplastic tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCK Receptor Inhibition Reduces Pancreatic Tumor Fibrosis and Promotes Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin Receptor Antagonist Induces Pancreatic Stellate Cell Plasticity Rendering the Tumor Microenvironment Less Oncogenic | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Z-360 and its Analogs: A Comparative Analysis for Drug Development Professionals
An in-depth guide to the performance and mechanisms of the CCK2 receptor antagonist Z-360 and its key analogs, supported by experimental data and detailed methodologies.
This compound, also known as Nastorazepide, is a potent and orally active non-peptide antagonist of the cholecystokinin-2 (CCK2) receptor, a G protein-coupled receptor implicated in the progression of certain cancers, most notably pancreatic cancer. This guide provides a comparative analysis of this compound and its analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available preclinical and clinical data.
Performance Comparison of this compound and Analogs
The following table summarizes the key performance indicators of this compound and several of its notable analogs. The data has been compiled from various preclinical studies to facilitate a direct comparison of their binding affinities and in vivo efficacy.
| Compound | Target Receptor | Binding Affinity (Ki/IC50) | In Vitro Efficacy | In Vivo Efficacy (Pancreatic Cancer Models) | Key Features |
| This compound (Nastorazepide) | CCK2R | 0.47 nM (Ki)[1] | Inhibits gastrin-stimulated Akt phosphorylation[2]; Reduces VEGFA expression[3] | In combination with gemcitabine, significantly decreases tumor weight and increases survival[2] | Orally active, well-tolerated in vivo[2] |
| YF476 (Netazepide) | CCK2R | Potent and selective CCK2R antagonist | Data not readily available for direct comparison | Under clinical development for gastric neuroendocrine tumors | High affinity for CCK2R |
| L-365,260 | CCK2R | IC50 = 2 nM (CCK2R), 280 nM (CCK1R) | Selective CCK2 antagonist | Used as a reference compound in preclinical studies | Displays selectivity for CCK2R over CCK1R |
| GAS1, GAS2, GAS3 | CCK2R | Slightly inferior affinity to this compound | Radiolabeled for imaging and therapy | Pharmacokinetic profile dependent on the radiometal-chelate | Designed as theranostic agents |
| IP-002x-Rho | CCK2R | Association with CCK2R+ cells increases with linker hydrophilicity | Fluorescently labeled for in vitro studies | Investigated for targeted drug delivery | Saccharide-conjugated fluorescent derivatives of this compound[4] |
Signaling Pathways of the CCK2 Receptor and Inhibition by this compound
The CCK2 receptor, upon activation by its endogenous ligands gastrin and cholecystokinin (CCK), initiates a cascade of intracellular signaling events that promote cell proliferation, survival, and angiogenesis. This compound and its analogs exert their anti-tumor effects by blocking these pathways.
The binding of gastrin or CCK to the CCK2 receptor can activate multiple G proteins, including Gq, Gs, and G12/13. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. This compound has been shown to effectively inhibit gastrin-induced phosphorylation of Akt, a key downstream effector in this pathway.[2] Furthermore, the CCK2 receptor can also transactivate the epidermal growth factor receptor (EGFR), further amplifying pro-survival signals.
Below is a diagram illustrating the major signaling pathways downstream of the CCK2 receptor and the point of inhibition by this compound.
Caption: CCK2R signaling and this compound inhibition.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for key experiments used in the evaluation of this compound and its analogs.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the CCK2 receptor.
Experimental Workflow:
Caption: Radioligand binding assay workflow.
Detailed Protocol:
-
Membrane Preparation: Cell membranes from a cell line overexpressing the human CCK2 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled CCK2 receptor ligand (e.g., [125I]gastrin-17).
-
Competition: Increasing concentrations of the unlabeled test compound (this compound or its analogs) are added to the wells to compete with the radioligand for binding to the receptor.
-
Equilibrium: The mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.
-
Quantification: The amount of radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Pancreatic Cancer Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound and its analogs in a living organism.
Experimental Workflow:
Caption: In vivo xenograft model workflow.
Detailed Protocol:
-
Cell Culture: Human pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) are cultured under standard conditions.
-
Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected either subcutaneously into the flank or orthotopically into the pancreas of immunocompromised mice (e.g., nude or SCID mice).[3][5][6]
-
Tumor Growth: The tumors are allowed to grow until they reach a predetermined size (e.g., 100-200 mm³).
-
Treatment: The mice are then randomly assigned to different treatment groups. This compound or its analogs are typically administered orally. In combination studies, a chemotherapeutic agent like gemcitabine may be administered intraperitoneally.
-
Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated. The general health and body weight of the mice are also monitored.
-
Endpoint: The study is terminated when the tumors in the control group reach a certain size or when the animals show signs of distress.
-
Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as histology, immunohistochemistry for biomarkers (e.g., Ki-67 for proliferation, TUNEL for apoptosis), and gene expression analysis.[3]
This comprehensive guide provides a foundation for understanding the comparative performance and mechanisms of this compound and its analogs. The provided data and methodologies can aid researchers in designing further studies and advancing the development of novel therapies targeting the CCK2 receptor.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Pre-clinical evaluation of a new orally-active CCK-2R antagonist, this compound, in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo xenograft model [bio-protocol.org]
- 4. Development and Validation of Novel this compound-Based Macromolecules for the Active Targeting of CCK2-R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patient-derived xenograft model [bio-protocol.org]
- 6. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Z-360 (Nastorazepide)
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This document provides essential procedural guidance for the personal protective equipment (PPE), operational handling, and disposal of Z-360 (also known as Nastorazepide), a potent and orally active gastrin/CCK-2 receptor antagonist.[1][2] Adherence to these guidelines is critical to ensure laboratory safety and experimental integrity.
Hazard Identification and Classification
This compound is classified with several hazards that necessitate careful handling.[3] Understanding these classifications is the first step in implementing appropriate safety measures.
GHS Classification:
-
Skin Irritation (Category 2)[3]
-
Serious Eye Damage (Category 1)[3]
-
Respiratory Sensitization (Category 1)
-
Skin Sensitization (Category 1)
-
Germ Cell Mutagenicity (Category 2)
-
Reproductive Toxicity (Category 2)
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System[3]
-
Chronic Aquatic Toxicity (Category 4)
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to mitigate the risks associated with this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side-shields | Chemical resistant gloves (e.g., Nitrile, BS EN 374:2003 standard) | Use in a chemical fume hood. If risk assessment indicates, use a suitable respirator.[3] | Laboratory coat |
| Solution Preparation and Handling | Safety glasses with side-shields or goggles | Chemical resistant gloves (e.g., Nitrile, BS EN 374:2003 standard)[3] | Use in a well-ventilated area or chemical fume hood.[3] | Laboratory coat |
| Cell Culture Experiments | Safety glasses | Chemical resistant gloves | Work in a certified biological safety cabinet. | Laboratory coat |
| Animal Dosing (Oral) | Safety glasses | Chemical resistant gloves | N/A (if solution is handled carefully) | Laboratory coat |
| Spill Cleanup | Safety glasses and/or face shield | Chemical resistant gloves | Air-purifying respirator with appropriate cartridges | Protective clothing to prevent skin contact[3] |
Operational and Handling Protocols
Safe handling practices are crucial to prevent exposure and contamination. The following workflows outline the standard procedures for working with this compound.
Workflow for Handling Solid this compound
Caption: Standard procedure for weighing and handling solid this compound.
Emergency First Aid Procedures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air and monitor their breathing. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill and Disposal Management
Proper management of spills and waste is essential to protect personnel and the environment.
Workflow for this compound Spill Cleanup
Caption: Step-by-step guide for cleaning up a this compound spill.
Disposal Plan: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed container. Do not pour down the drain.[3]
-
Disposal Route: Arrange for collection by a specialized disposal company in accordance with national and local regulations.[3]
Experimental Protocols
Detailed methodologies are critical for reproducibility and safety in research involving this compound.
In Vitro Cell Viability Assay (MTS Assay) This protocol is adapted from studies evaluating the effect of this compound on cancer cell lines.[1]
-
Cell Seeding: Plate MIA PaCa-2/hCCK2R cells in 96-well plates and allow them to adhere for three days.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 24 hours.
-
This compound Treatment: Add this compound solution (e.g., 1, 10, or 100 nM) to the appropriate wells and incubate for 1 hour.[1]
-
Gastrin Stimulation: Add gastrin-17 or gastrin-34 solution (e.g., 0.001 to 1 nM) to the wells and incubate for 24 hours under serum-free conditions.[1]
-
MTS Assay: Add Cell Titer 96 Aqueous One Solution to each well and incubate.
-
Data Acquisition: Measure the absorbance at 490 nm to determine cell viability.
In Vivo Tumor Xenograft Studies in Mice This protocol is a general representation of in vivo studies conducted with this compound.[1]
-
Tumor Cell Implantation: Subcutaneously implant MIA PaCa-2 cells into the flank of immunodeficient mice.
-
Tumor Growth: Monitor tumor growth until a specified volume is reached (e.g., 100 mm³).[4]
-
Randomization: Randomize animals into treatment groups (e.g., vehicle, this compound, gemcitabine, combination).
-
Dosing: Administer this compound orally (p.o.) at the specified dose and schedule (e.g., daily).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., three times a week).[4]
-
Endpoint: Sacrifice animals when tumors reach the maximum allowed size or if significant weight loss occurs.[4]
-
Analysis: Excise tumors for weight measurement and further analysis (e.g., TUNEL staining, PCR).[1]
Logical Relationship of this compound's Mechanism of Action
Caption: this compound antagonizes the CCK2 receptor, blocking gastrin's anti-apoptotic effects.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
